Product packaging for Einecs 251-319-9(Cat. No.:CAS No. 32981-34-3)

Einecs 251-319-9

Cat. No.: B15180549
CAS No.: 32981-34-3
M. Wt: 332.4 g/mol
InChI Key: LAXWZPSLEWFPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 251-319-9 is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O4 B15180549 Einecs 251-319-9 CAS No. 32981-34-3

Properties

CAS No.

32981-34-3

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid

InChI

InChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9)

InChI Key

LAXWZPSLEWFPNP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Propanil (EINECS 251-319-9): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide), identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 251-319-9, is a widely utilized acetanilide herbicide. It is applied post-emergence to control a broad spectrum of grass and broad-leaved weeds, particularly in rice cultivation. The selective herbicidal activity of propanil is attributed to its specific molecular mechanism of action, which primarily targets the photosynthetic machinery in susceptible plants. This guide provides an in-depth technical overview of the core mechanism of action of propanil, supported by quantitative data and experimental insights.

Core Mechanism of Action: Inhibition of Photosystem II

The principal mode of action of propanil is the inhibition of photosynthesis, a fundamental process for plant survival.[1][2] Specifically, propanil disrupts the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.[1][3][4]

Upon absorption by the leaves, propanil translocates to the chloroplasts where it binds to the D1 protein of the PSII complex.[4][5] This binding action physically obstructs the flow of electrons, thereby interrupting the light-dependent reactions of photosynthesis.[1][2][3] The inhibition of electron transport halts the production of essential energy-carrying molecules, adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), which are vital for carbon dioxide fixation and the synthesis of carbohydrates necessary for plant growth.[1]

The blockage of the electron flow in PSII also leads to the accumulation of high-energy electrons, which results in the formation of reactive oxygen species (ROS). These ROS cause significant photo-oxidative damage to the chloroplast membranes, leading to lipid peroxidation and protein degradation.[3] The visible symptoms of propanil's herbicidal action, such as chlorosis (yellowing) and necrosis (browning) of the leaves, are a direct consequence of this cellular damage, ultimately leading to the death of the susceptible weed.[1]

Signaling Pathway of Propanil's Herbicidal Action

propanil_mechanism cluster_plant_cell Susceptible Plant Cell Propanil Propanil Chloroplast Chloroplast Propanil->Chloroplast Absorption & Translocation PSII Photosystem II (PSII) (D1 Protein) Propanil->PSII Binds to D1 Protein Chloroplast->PSII ETC Electron Transport Chain PSII->ETC Blocks Electron Flow ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Inhibits ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Leads to CO2_Fixation CO2 Fixation & Carbohydrate Synthesis ATP_NADPH->CO2_Fixation Required for Plant_Death Weed Death (Chlorosis, Necrosis) CO2_Fixation->Plant_Death Inhibition leads to Cellular_Damage Chloroplast Damage (Lipid Peroxidation, Protein Degradation) ROS->Cellular_Damage Causes Cellular_Damage->Plant_Death Results in

Caption: Signaling pathway of propanil's herbicidal action in susceptible plants.

Basis of Selectivity: Metabolic Detoxification in Rice

The selective use of propanil in rice cultivation is possible due to the presence of a specific enzyme in rice plants that rapidly detoxifies the herbicide.[2] Rice possesses high levels of an enzyme called aryl acylamidase (AAA), which hydrolyzes propanil into two non-toxic metabolites: 3,4-dichloroaniline (DCA) and propionic acid.[3] Most weed species susceptible to propanil lack a sufficient concentration of this enzyme, leading to the accumulation of the active herbicide in their cells and subsequent death.[2]

Experimental Workflow for Assessing Propanil Detoxification

propanil_detoxification_workflow cluster_workflow Experimental Workflow: Propanil Detoxification Assay start Start: Plant Tissue Homogenization (Rice vs. Weed) centrifugation Centrifugation to Obtain Crude Enzyme Extract start->centrifugation incubation Incubation of Extract with Propanil (Time-course) centrifugation->incubation extraction Solvent Extraction of Propanil and Metabolites incubation->extraction analysis Quantitative Analysis (e.g., HPLC, GC-MS) extraction->analysis data_analysis Data Analysis: Determine rate of propanil degradation and metabolite formation analysis->data_analysis conclusion Conclusion: Compare detoxification rates between rice and weed species data_analysis->conclusion

References

The Synthesis of Bamethan Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bamethan nicotinate, a vasodilating agent. The document details the probable synthetic route, encompassing the preparation of the Bamethan core structure followed by its esterification with nicotinic acid. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the chemical processes involved.

Overview of the Synthetic Pathway

The synthesis of Bamethan nicotinate is a two-stage process. The first stage involves the synthesis of Bamethan (1-(4-hydroxyphenyl)-2-(butylamino)ethanol) from a commercially available starting material, p-hydroxyacetophenone. The second stage is the esterification of the secondary alcohol group of Bamethan with nicotinic acid to yield the final product, Bamethan nicotinate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Bamethan nicotinate. Please note that the yields are representative and may vary based on specific reaction conditions and purification methods.

Reaction StageReactantsProductMolar Mass ( g/mol )Typical Yield (%)Purity (%)
Stage 1: Bamethan Synthesis
Step 1a: Brominationp-Hydroxyacetophenone, Bromine2-Bromo-1-(4-hydroxyphenyl)ethan-1-one217.0485-95>95
Step 1b: Amination2-Bromo-1-(4-hydroxyphenyl)ethan-1-one, n-Butylamine1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one221.2870-80>97
Step 1c: Reduction1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one, Sodium BorohydrideBamethan209.2880-90>98
Stage 2: Esterification
Step 2: EsterificationBamethan, Nicotinoyl chloride hydrochlorideBamethan nicotinate314.3875-85>99

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Bamethan nicotinate.

Stage 1: Synthesis of Bamethan

Step 1a: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one

  • Dissolve p-hydroxyacetophenone (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (500 mL) in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 mole) in the same solvent (100 mL) dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (1 L).

  • The solid product, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 1b: Synthesis of 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one

  • Dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 mole) in a suitable solvent such as ethanol or acetonitrile (500 mL).

  • Add n-butylamine (2.2 moles) to the solution. The excess n-butylamine acts as both a nucleophile and a base to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.

Step 1c: Synthesis of Bamethan (1-(4-Hydroxyphenyl)-2-(butylamino)ethanol)

  • Dissolve 1-(4-hydroxyphenyl)-2-(butylamino)ethan-1-one (1 mole) in methanol or ethanol (500 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 moles) in small portions with stirring.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Monitor the reduction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield Bamethan, which can be further purified by recrystallization.

Stage 2: Synthesis of Bamethan Nicotinate

Step 2: Esterification of Bamethan with Nicotinoyl Chloride Hydrochloride

  • Suspend nicotinoyl chloride hydrochloride (1.1 moles) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (300 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (2.5 moles), to the suspension and stir for 15-20 minutes at 0 °C.

  • Prepare a solution of Bamethan (1 mole) in the same dry solvent (200 mL).

  • Slowly add the Bamethan solution to the nicotinoyl chloride mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude Bamethan nicotinate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental process.

Synthesis_Pathway_Bamethan_Nicotinate cluster_stage1 Stage 1: Synthesis of Bamethan cluster_stage2 Stage 2: Esterification p_hydroxyacetophenone p-Hydroxyacetophenone intermediate1 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one p_hydroxyacetophenone->intermediate1 + Br2 intermediate2 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one intermediate1->intermediate2 + n-Butylamine bamethan Bamethan intermediate2->bamethan + NaBH4 bamethan_nicotinate Bamethan Nicotinate bamethan->bamethan_nicotinate nicotinic_acid Nicotinic Acid nicotinoyl_chloride Nicotinoyl chloride hydrochloride nicotinic_acid->nicotinoyl_chloride + SOCl2 nicotinoyl_chloride->bamethan_nicotinate

Caption: Synthesis Pathway of Bamethan Nicotinate.

Experimental_Workflow cluster_bamethan Bamethan Synthesis cluster_esterification Esterification start_bamethan Start: p-Hydroxyacetophenone bromination Bromination start_bamethan->bromination amination Amination with n-Butylamine bromination->amination reduction Reduction with NaBH4 amination->reduction purification_bamethan Purification of Bamethan reduction->purification_bamethan ester_formation Ester Formation purification_bamethan->ester_formation start_esterification Start: Bamethan & Nicotinic Acid activation Activation of Nicotinic Acid (e.g., to Acyl Chloride) start_esterification->activation activation->ester_formation purification_final Purification of Bamethan Nicotinate ester_formation->purification_final

Caption: Experimental Workflow for Bamethan Nicotinate Synthesis.

Unraveling the Pharmacological Profile of Einecs 251-319-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide focuses predominantly on the pharmacological properties of nicotinic acid, a primary component of Einecs 251-319-9. This is due to the extensive availability of research on nicotinic acid and the limited specific pharmacological data for the compound this compound, which is a salt of nicotinic acid and alpha-[(butylamino)methyl]-4-hydroxybenzyl alcohol. The pharmacological activity of this compound is expected to be primarily driven by its nicotinic acid moiety.

Core Pharmacological Properties of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a well-established lipid-modifying agent.[1][2][3][4] At pharmacological doses, typically ranging from 500 to 3000 mg per day, it favorably alters the lipid profile by reducing levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][5][6][7]

Quantitative Pharmacodynamic Data

The following table summarizes the typical effects of nicotinic acid on lipid parameters as observed in clinical trials.

ParameterDirection of ChangeMagnitude of ChangeReferences
Total CholesterolDecrease10-25%[7]
LDL-CholesterolDecrease5-25%[5][7]
HDL-CholesterolIncrease15-35%[5][8]
TriglyceridesDecrease20-50%[5][7]
Lipoprotein(a)DecreaseVariable[7]
Pharmacokinetic Profile

Nicotinic acid is rapidly absorbed from the gastrointestinal tract.[1] Its metabolism is complex and dose-dependent, with two primary pathways: a high-affinity, low-capacity pathway leading to the formation of nicotinamide adenine dinucleotide (NAD), and a low-affinity, high-capacity pathway resulting in the formation of nicotinuric acid and other metabolites that are excreted in the urine.

ParameterValueReferences
BioavailabilityNearly complete[1]
Time to Peak Plasma Concentration (Tmax)30-60 minutes (Immediate Release)[1]
Half-life (t1/2)~1 hour[9]
MetabolismHepatic (dose-dependent pathways)[10]
ExcretionPrimarily renal[1][9]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[4][11] This interaction initiates a cascade of intracellular events leading to the observed lipid-modifying effects.

Inhibition of Lipolysis in Adipose Tissue

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduced activation of hormone-sensitive lipase. This cascade results in a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[7]

GPR109A_Signaling_in_Adipocytes GPR109A GPR109A Receptor AC Adenylyl Cyclase GPR109A->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A

Caption: Nicotinic acid signaling pathway in adipocytes.

Hepatic Effects on Lipoprotein Synthesis

The reduction in FFA flux to the liver decreases the substrate available for hepatic triglyceride synthesis. This, in turn, reduces the assembly and secretion of very-low-density lipoproteins (VLDL) by the liver. Since LDL is a metabolic product of VLDL, a reduction in VLDL production leads to a subsequent decrease in LDL levels.[7] Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, further reducing triglyceride synthesis.[6][7]

Hepatic_Lipid_Metabolism FFA_input Reduced Free Fatty Acid Influx TG_Synthesis Triglyceride Synthesis FFA_input->TG_Synthesis Decreased substrate VLDL_Assembly VLDL Assembly & Secretion TG_Synthesis->VLDL_Assembly Reduced availability DGAT2 DGAT2 DGAT2->TG_Synthesis Catalyzes final step LDL_Production LDL Production VLDL_Assembly->LDL_Production Reduced precursor Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->DGAT2 Inhibits

Caption: Hepatic effects of nicotinic acid on lipoprotein synthesis.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of nicotinic acid are extensive and varied. Below are generalized methodologies for key in vivo and in vitro experiments.

In Vivo Assessment of Lipid-Modifying Effects

Objective: To determine the effect of a test compound on plasma lipid profiles in an animal model.

Methodology:

  • Animal Model: Male Wistar rats or hyperlipidemic hamster models are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.

  • Grouping: Animals are randomly assigned to a control group (vehicle) and treatment groups (receiving different doses of the test compound).

  • Dosing: The test compound is administered orally (gavage) or intraperitoneally for a specified period (e.g., 14-28 days).

  • Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.

  • Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using commercially available enzymatic kits.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

InVivo_Lipid_Study_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomized Grouping (Control & Treatment) Acclimatization->Grouping Dosing Daily Dosing (14-28 days) Grouping->Dosing Fasting Overnight Fasting Dosing->Fasting Blood_Collection Blood Sample Collection Fasting->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Lipid_Analysis Biochemical Analysis of Lipids Plasma_Separation->Lipid_Analysis Data_Analysis Statistical Analysis Lipid_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo lipid-lowering studies.

In Vitro Lipolysis Assay

Objective: To assess the direct inhibitory effect of a test compound on lipolysis in adipocytes.

Methodology:

  • Cell Culture: Differentiated 3T3-L1 adipocytes are a common in vitro model.

  • Treatment: Adipocytes are pre-incubated with the test compound at various concentrations.

  • Lipolysis Induction: Lipolysis is stimulated by adding a known agonist, such as isoproterenol.

  • Glycerol/FFA Measurement: The cell culture medium is collected, and the amount of glycerol or free fatty acids released from the adipocytes is quantified using a colorimetric or fluorometric assay.

  • Data Analysis: The inhibitory concentration (IC50) of the test compound is calculated to determine its potency in inhibiting lipolysis.

Adverse Effects and Clinical Considerations

The most common side effect of nicotinic acid is cutaneous flushing, characterized by warmth, redness, and itching of the skin.[11] This is mediated by the release of prostaglandins. Other potential adverse effects include gastrointestinal distress, and at high doses, hepatotoxicity and an increased risk of developing type 2 diabetes.[1] Recent large clinical trials have raised questions about the incremental cardiovascular benefit of adding niacin to statin therapy in well-controlled patients.[5][12][13]

Conclusion

This compound, as a compound containing nicotinic acid, is presumed to exert its pharmacological effects primarily through the well-documented mechanisms of nicotinic acid. These include the inhibition of lipolysis in adipose tissue via GPR109A activation and subsequent reduction in hepatic VLDL and LDL synthesis. While effective in modifying the lipid profile, the clinical application of nicotinic acid requires careful consideration of its side-effect profile and the evolving landscape of cardiovascular risk reduction therapies. Further research is warranted to elucidate any unique pharmacological properties of the this compound compound itself.

References

An In-depth Technical Guide to the Discovery, Development, and Therapeutic Potential of Bamethan and Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peripheral arterial disease (PAD) and other circulatory disorders represent a significant and growing therapeutic challenge. Vasodilators remain a cornerstone of treatment, and among these, Bamethan and nicotinic acid derivatives have been investigated for their therapeutic utility. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of Bamethan and nicotinate esters, exploring their potential as standalone and potentially synergistic therapeutic agents. While a specific compound named "Bamethan nicotinate" is not found in the current scientific literature, this paper will explore the properties of each component to provide a thorough understanding of their individual and potential combined pharmacological profiles.

Introduction: The Unmet Need in Peripheral Vasodilation

Peripheral circulatory disorders, including peripheral artery disease, are characterized by reduced blood flow to the limbs, often resulting in ischemia, pain, and in severe cases, ulceration and gangrene. The therapeutic goal in managing these conditions is to improve perfusion and alleviate symptoms. This has driven the investigation of various vasodilator compounds. This guide will focus on two such classes of agents: the β-adrenergic agonist Bamethan and the vasodilating nicotinic acid esters.

Bamethan: A β-Adrenergic Agonist for Peripheral Vasodilation

Discovery and Development
Chemical Properties and Synthesis

Bamethan, chemically known as 1-(p-hydroxyphenyl)-2-butylamino-1-ethanol, is a white crystalline solid.[1]

Table 1: Physicochemical Properties of Bamethan

PropertyValue
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.29 g/mol
CAS Number3703-79-5
IUPAC Name4-[2-(butylamino)-1-hydroxyethyl]phenol

Source:[1][4]

The synthesis of Bamethan typically involves the reaction of a suitable phenylethanolamine precursor with a butylating agent.

Preclinical and Clinical Pharmacology

Mechanism of Action: Bamethan functions as a β-adrenergic agonist.[5] Its primary mode of action is the stimulation of β-adrenergic receptors in the smooth muscle of peripheral blood vessels. This activation leads to a cascade of intracellular events culminating in smooth muscle relaxation and vasodilation, thereby increasing blood flow to the extremities. Some literature also suggests an effect on alpha-adrenergic receptors.

Pharmacokinetics: Detailed pharmacokinetic data for Bamethan is not extensively reported in recent literature. As a sympathomimetic amine, it is expected to be metabolized by the liver and excreted by the kidneys.

Clinical Efficacy: Bamethan has been used for the treatment of peripheral vascular diseases, such as arteriosclerosis and Raynaud's phenomenon. Clinical studies, though often older, have demonstrated its ability to improve peripheral blood flow and alleviate symptoms of intermittent claudication.

Nicotinic Acid Esters: Vasodilation Through a Different Pathway

Nicotinic acid (Niacin, Vitamin B3) and its esters, such as methyl nicotinate and benzyl nicotinate, are well-known for their vasodilatory properties, particularly when applied topically.[6][7]

Discovery and Development

The vasodilatory effects of nicotinic acid have been recognized for decades. Its esters were developed to enhance its topical delivery and localized effects.[6] Methyl nicotinate, for instance, is a common ingredient in topical formulations for muscle and joint pain due to its rubefacient (warming and reddening) and vasodilatory effects.[5]

Chemical Properties and Synthesis

Nicotinate esters are derived from nicotinic acid. The synthesis of methyl nicotinate, for example, typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid.[2][6] This reaction is a standard esterification process.[2][6]

Table 2: Physicochemical Properties of Methyl Nicotinate

PropertyValue
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
CAS Number93-60-7
IUPAC Namemethyl pyridine-3-carboxylate

Source:[5]

Preclinical and Clinical Pharmacology

Mechanism of Action: The vasodilation induced by nicotinic acid and its esters is primarily mediated by the release of prostaglandin D2 (PGD2).[5] PGD2 acts on receptors in the vascular smooth muscle, leading to relaxation and increased blood flow. This mechanism is distinct from the β-adrenergic agonism of Bamethan.

Pharmacokinetics: When applied topically, methyl nicotinate is absorbed through the skin and is thought to be hydrolyzed to nicotinic acid and methanol by cutaneous esterases.[5]

Clinical Efficacy: Topical preparations containing methyl nicotinate are widely used for the symptomatic relief of muscle and joint pain.[5] The induced vasodilation is believed to contribute to the analgesic effect by increasing blood flow and clearing metabolic waste products.

Experimental Protocols

Synthesis of Methyl Nicotinate

A common laboratory-scale synthesis of methyl nicotinate involves the following steps:

  • Nicotinic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

  • The mixture is refluxed for several hours.[6]

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a base, such as sodium bicarbonate solution.

  • The methyl nicotinate is then extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.[2]

In Vitro Vasodilation Assay

To assess the vasodilatory effects of compounds like Bamethan or nicotinates, isolated blood vessel preparations can be used:

  • A segment of an artery (e.g., rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O₂, 5% CO₂), and maintained at 37°C.

  • The vessel is connected to an isometric force transducer to record changes in tension.

  • The vessel is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Bamethan) are added to the bath.

  • The relaxation of the vessel is measured as a percentage of the pre-contraction tone.

  • Dose-response curves can then be constructed to determine the potency (EC₅₀) and efficacy of the compound.

Signaling Pathways and Logical Relationships

Bamethan Signaling Pathway

The mechanism of action of Bamethan involves the stimulation of β-adrenergic receptors, leading to vasodilation.

Bamethan_Signaling Bamethan Bamethan BetaReceptor β-Adrenergic Receptor Bamethan->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase PKA->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation

Caption: Bamethan-induced vasodilation pathway.

Nicotinate Signaling Pathway

The vasodilatory effect of nicotinates is mediated by prostaglandin release.

Nicotinate_Signaling Nicotinate Nicotinate Ester Prostaglandin_Release Prostaglandin D2 Release Nicotinate->Prostaglandin_Release PGD2_Receptor PGD2 Receptor Prostaglandin_Release->PGD2_Receptor Activates Vasodilation Vasodilation PGD2_Receptor->Vasodilation

Caption: Nicotinate-induced vasodilation pathway.

Experimental Workflow for Vasodilation Assay

The following diagram illustrates a typical workflow for an in vitro vasodilation experiment.

Experimental_Workflow Start Start Dissection Vessel Dissection and Mounting Start->Dissection Equilibration Equilibration Dissection->Equilibration Precontraction Pre-contraction with Vasoconstrictor Equilibration->Precontraction Drug_Addition Cumulative Addition of Test Compound Precontraction->Drug_Addition Data_Acquisition Data Acquisition (Tension Recording) Drug_Addition->Data_Acquisition Analysis Data Analysis (Dose-Response Curve) Data_Acquisition->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Physical and Chemical Properties of 10-Deacetylbaccatin III (CAS 32981-86-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylbaccatin III (CAS 32981-86-5) is a naturally occurring diterpenoid compound isolated from various species of the yew tree (Taxus)[1][2][3]. It is a crucial intermediate in the semi-synthesis of the widely used anti-cancer drug, Paclitaxel (Taxol®)[3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Deacetylbaccatin III, along with detailed experimental protocols and relevant biological pathway diagrams to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that the CAS number provided in the initial query (32981-34-3) did not yield relevant results; this document focuses on the closely related and well-documented compound, 10-Deacetylbaccatin III (CAS 32981-86-5).

Physical and Chemical Properties

The physical and chemical properties of 10-Deacetylbaccatin III are summarized in the tables below. This data is essential for its handling, characterization, and application in research and manufacturing.

General and Physical Properties
PropertyValueReference
Appearance White to off-white solid/powder[2][5][6]
Molecular Formula C29H36O10[2][6][7][8][9]
Molecular Weight 544.59 g/mol [1][6][7][8][9]
Melting Point 221 - 223 °C[5][6][8]
231 - 236 °C[7]
234 °C[2][3]
Boiling Point 716.8 ± 60.0 °C at 760 mmHg (Predicted)[6]
717 °C (Predicted)[7]
Density 1.41 ± 0.1 g/cm³ (Predicted)[6]
1.2007 (Rough Estimate)[7]
Refractive Index 1.5376 (Estimate)[7]
pKa 11.50 ± 0.70 (Predicted)[7]
Solubility
SolventSolubilityReference
Water Insoluble[2][3][7]
Methanol Soluble, clear, colorless[1][6][7]
Ethanol Soluble[2][6]
Dimethyl Sulfoxide (DMSO) Soluble (Slightly)[2][6]
Acetonitrile Soluble[2]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials and Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

  • Capillary tubes (sealed at one end)[11]

  • Thermometer[10]

  • Spatula[12]

  • Mortar and pestle (optional)[12]

  • Sample of 10-Deacetylbaccatin III

Procedure:

  • Ensure the sample of 10-Deacetylbaccatin III is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[11] This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the oil bath of the Thiele tube.[10]

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[10]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[8]

  • It is recommended to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more accurate measurement.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials and Apparatus:

  • Mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[13]

  • Vials or flasks with stoppers[14]

  • Analytical balance

  • Filtration or centrifugation equipment to separate undissolved solid[15]

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement[14]

  • 10-Deacetylbaccatin III

  • Selected solvent (e.g., water, methanol, buffered solutions)

Procedure:

  • Add an excess amount of solid 10-Deacetylbaccatin III to a known volume of the solvent in a vial or flask.[14] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Seal the container and place it in the mechanical shaker at a constant temperature.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[13][15] The system has reached equilibrium when the concentration of the dissolved solute in sequential measurements does not significantly change.

  • After agitation, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.[15]

  • Analyze the concentration of 10-Deacetylbaccatin III in the clear filtrate or supernatant using a validated analytical method, such as HPLC.[14]

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify 10-Deacetylbaccatin III in a sample.

Materials and Apparatus:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 × 250 mm, 5 µm)[16]

  • Mobile phase solvents (e.g., methanol and water)[16]

  • Syringe filters for sample preparation

  • Volumetric flasks and pipettes

  • Reference standard of 10-Deacetylbaccatin III

Procedure (Isocratic Method Example):

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 70:30 v/v).[16] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of 10-Deacetylbaccatin III reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing 10-Deacetylbaccatin III in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 (4.6 × 250 mm, 5 µm)[16]

    • Mobile Phase: Methanol:Water (70:30 v/v)[16]

    • Flow Rate: 1.0 mL/min[16]

    • Injection Volume: 20 µL[16]

    • Detection Wavelength: 227 nm[16]

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the peak corresponding to 10-Deacetylbaccatin III based on its retention time compared to the standard. Quantify the amount of 10-Deacetylbaccatin III in the sample by comparing its peak area to the calibration curve.

Biological Pathways and Mechanisms of Action

Paclitaxel Biosynthesis Pathway

10-Deacetylbaccatin III is a key intermediate in the complex biosynthetic pathway of paclitaxel in yew trees. The pathway involves numerous enzymatic steps to construct the intricate taxane core.

Paclitaxel_Biosynthesis cluster_0 Core Taxane Synthesis cluster_1 Final Paclitaxel Assembly GPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GPP->Taxadiene ~20 steps Taxusin Taxusin Taxadiene->Taxusin DAB 10-Deacetylbaccatin III Taxusin->DAB Multiple Enzymatic Steps Baccatin Baccatin III DAB->Baccatin DBAT Paclitaxel Paclitaxel Baccatin->Paclitaxel Side-chain attachment

Caption: Simplified biosynthetic pathway of Paclitaxel highlighting the role of 10-Deacetylbaccatin III.

Enzymatic Conversion to Baccatin III

The conversion of 10-deacetylbaccatin III to baccatin III is a critical step catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[3][17][18]

Enzymatic_Conversion DAB 10-Deacetylbaccatin III DBAT 10-deacetylbaccatin III- 10-O-acetyltransferase (DBAT) DAB->DBAT AcetylCoA Acetyl-CoA AcetylCoA->DBAT Baccatin Baccatin III DBAT->Baccatin CoA Coenzyme A DBAT->CoA Taxane_MoA Taxane Taxane (e.g., Paclitaxel) Tubulin β-tubulin subunit of Microtubules Taxane->Tubulin Binds to Microtubule_Disassembly Microtubule Disassembly Taxane->Microtubule_Disassembly Inhibits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Microtubule_Assembly->Microtubule_Disassembly Stable_Microtubules Stabilized Microtubules Microtubule_Assembly->Stable_Microtubules Mitotic_Spindle Disruption of Mitotic Spindle Function Stable_Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

The Synergistic Potential of Bamethan and Nicotinic Acid in a Combination Formulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the pharmacological rationale and potential therapeutic applications of a combination formulation of Bamethan and Nicotinic Acid. While specific data on a distinct "Bamethan nicotinate" salt is limited in publicly available literature, this document synthesizes the known mechanisms, pharmacokinetic profiles, and therapeutic uses of the individual components. The synergistic potential of combining Bamethan's alpha-adrenergic blockade with Nicotinic Acid's prostaglandin-mediated vasodilation and lipid-modulating effects will be discussed in the context of peripheral vascular diseases. This guide also presents theoretical signaling pathways and generalized experimental protocols relevant to the analysis of such a combination product.

Introduction

Peripheral artery disease (PAD) and other circulatory disorders are characterized by reduced blood flow to the extremities, leading to symptoms such as intermittent claudication and, in severe cases, critical limb ischemia.[1] Vasodilator therapy is a cornerstone of management for these conditions, aiming to improve blood perfusion and alleviate symptoms.[2] Bamethan, a peripheral vasodilator, and Nicotinic Acid (Niacin), a well-known lipid-lowering agent with vasodilatory properties, present a compelling case for a combination therapeutic approach. This whitepaper will delve into the individual roles of these two active pharmaceutical ingredients and the theoretical advantages of their co-administration.

Bamethan: A Peripherally Acting Vasodilator

Bamethan is a synthetic compound that primarily functions as a peripheral vasodilator.[3][4] It is often used in the form of Bamethan sulfate for the management of peripheral circulatory disorders.[3]

Mechanism of Action

The primary mechanism of action of Bamethan involves the blockade of alpha-adrenergic receptors in the smooth muscle of peripheral blood vessels.[3] This inhibition of adrenergic signaling leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent increase in blood flow to the extremities.[3]

dot

Bamethan_Mechanism Bamethan Bamethan Alpha_Receptor Alpha-Adrenergic Receptor Bamethan->Alpha_Receptor Blocks Smooth_Muscle Vascular Smooth Muscle Cell Bamethan->Smooth_Muscle Promotes Alpha_Receptor->Smooth_Muscle Activates Vasoconstriction Vasoconstriction Smooth_Muscle->Vasoconstriction Leads to Relaxation Relaxation Smooth_Muscle->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Bamethan's mechanism of action.

Pharmacokinetics

Pharmacokinetic studies on Bamethan have revealed key parameters regarding its absorption, distribution, metabolism, and excretion.

ParameterValueReference
Bioavailability~75% (oral)[5]
Time to Peak Plasma Concentration30 minutes (oral)[5]
Biological Half-life2.5 hours[5]
MetabolismSubject to first-pass metabolism[5]
ExcretionPrimarily renal[5]

Nicotinic Acid: A Multifaceted Vasoactive and Lipid-Modulating Agent

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with a well-established role in human health.[6] At pharmacological doses, it exhibits significant effects on both the vascular system and lipid metabolism.[7][8]

Mechanism of Action for Vasodilation

The vasodilatory effect of nicotinic acid is primarily attributed to the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from dermal Langerhans cells and keratinocytes.[9] These prostaglandins then act on vascular smooth muscle cells to cause relaxation and subsequent vasodilation, leading to the characteristic flushing effect.[7]

dot

Nicotinic_Acid_Vasodilation Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (on Langerhans cells) Nicotinic_Acid->GPR109A Activates Prostaglandins Prostaglandin (PGD2, PGE2) Release GPR109A->Prostaglandins Stimulates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Prostaglandins->Vascular_Smooth_Muscle Acts on Relaxation Relaxation Vascular_Smooth_Muscle->Relaxation Induces Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Nicotinic acid's vasodilatory pathway.

Role in Lipid Metabolism

Beyond its vasodilatory effects, nicotinic acid is a potent agent for managing dyslipidemia.[8] It favorably modulates a broad spectrum of lipid parameters, including reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[8] This lipid-modifying effect is beneficial in the long-term management of atherosclerotic diseases, which are often underlying causes of peripheral vascular disorders.

The Rationale for a Bamethan and Nicotinic Acid Formulation

The combination of Bamethan and Nicotinic Acid in a single formulation is predicated on the potential for synergistic or additive vasodilatory effects through distinct mechanisms.

  • Complementary Mechanisms: Bamethan's alpha-adrenergic blockade and Nicotinic Acid's prostaglandin-mediated pathway offer two different routes to achieving vasodilation. This dual approach could potentially lead to a more pronounced and sustained improvement in peripheral blood flow compared to either agent alone.

  • Addressing Underlying Pathology: In patients where peripheral vascular disease is a manifestation of systemic atherosclerosis, the inclusion of Nicotinic Acid provides the added benefit of addressing the underlying lipid abnormalities.

  • Improved Patient Compliance: A fixed-dose combination can simplify the treatment regimen, potentially leading to better patient adherence.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method with UV detection can be developed for the simultaneous quantification of Bamethan and Nicotinic Acid in a formulation.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., determined by UV scans of individual standards).

  • Standard Preparation: Prepare standard solutions of Bamethan sulfate and Nicotinic Acid of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the formulation in a suitable solvent, filter, and dilute to fall within the concentration range of the calibration curve.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Formulation Formulation Dissolution Dissolution Formulation->Dissolution Filtration Filtration Dissolution->Filtration Dilution Dilution Filtration->Dilution Sample_Ready Sample_Ready Dilution->Sample_Ready HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Ready->HPLC_System Standard_Bamethan Standard_Bamethan Standard_Dilution_B Standard_Dilution_B Standard_Bamethan->Standard_Dilution_B Cal_Curve_B Cal_Curve_B Standard_Dilution_B->Cal_Curve_B Cal_Curve_B->HPLC_System Standard_NA Standard_NA Standard_Dilution_NA Standard_Dilution_NA Standard_NA->Standard_Dilution_NA Cal_Curve_NA Cal_Curve_NA Standard_Dilution_NA->Cal_Curve_NA Cal_Curve_NA->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General HPLC workflow for analysis.

Conclusion

The conceptual combination of Bamethan and Nicotinic Acid offers a promising, multi-faceted approach to the management of peripheral vascular diseases. By targeting vasodilation through two distinct pathways and concurrently addressing underlying dyslipidemia, this formulation has the potential to provide enhanced therapeutic benefits. Further research, including clinical trials on a specific fixed-dose combination of Bamethan and Nicotinic Acid, is warranted to definitively establish its efficacy and safety profile. The methodologies and theoretical frameworks presented in this guide provide a foundation for future investigations into this potentially valuable therapeutic strategy.

References

Bamethan as a Peripheral Vasodilator: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamethan is a peripheral vasodilator that has been investigated for its therapeutic potential in conditions associated with reduced blood flow, such as peripheral artery disease. This technical guide provides a comprehensive overview of the research surrounding Bamethan, with a focus on its mechanism of action, relevant experimental protocols, and available data. While specific quantitative data on Bamethan's binding affinities and clinical trial outcomes are limited in publicly available literature, this paper synthesizes the existing knowledge to provide a valuable resource for researchers in the field of vascular pharmacology.

Introduction

Peripheral arterial disease (PAD) is a circulatory condition characterized by narrowed arteries that reduce blood flow to the limbs. This can lead to symptoms such as intermittent claudication, pain, and in severe cases, critical limb ischemia. Vasodilator drugs, which widen blood vessels, are a key area of research for the management of PAD. Bamethan has been identified as a peripheral vasodilator, and understanding its pharmacological profile is crucial for evaluating its therapeutic potential.

Mechanism of Action

Bamethan primarily functions as a beta-adrenergic agonist.[1] Its mechanism of action involves the stimulation of beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels. This initiates a signaling cascade that results in vasodilation and increased blood flow.[1] There is also evidence to suggest a mild antagonistic effect on alpha-adrenergic receptors, which may contribute to its overall vasodilatory effect by preventing vasoconstriction.[1]

Signaling Pathway

The vasodilatory effect of Bamethan is mediated through the following signaling pathway:

  • Receptor Binding: Bamethan binds to beta-adrenergic receptors on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding activates the associated Gs-protein.

  • Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

  • Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to the relaxation of the vascular smooth muscle.

  • Vasodilation: The relaxation of the smooth muscle results in the widening of the blood vessels, leading to increased peripheral blood flow.

Bamethan_Signaling_Pathway Bamethan Bamethan BetaReceptor β-Adrenergic Receptor Bamethan->BetaReceptor Binds to GsProtein Gs Protein BetaReceptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Produces ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Bamethan's signaling pathway leading to vasodilation.

Quantitative Data

ParameterDescriptionExpected UnitsData for Bamethan
Binding Affinity (Ki/Kd) The concentration of Bamethan required to occupy 50% of the beta-adrenergic receptors. A lower value indicates higher affinity.nM or µMNot Available
EC50 for Vasodilation The concentration of Bamethan that produces 50% of its maximum vasodilatory effect. A lower value indicates higher potency.nM or µMNot Available
Clinical Trial: Change in Ankle-Brachial Index (ABI) A measure of the improvement in blood flow in the lower extremities in patients with peripheral artery disease.Unitless ratioNot Available
Clinical Trial: Change in Maximum Walking Distance The increase in the distance a patient with intermittent claudication can walk without pain.MetersNot Available

Experimental Protocols

Detailed experimental protocols specifically for Bamethan are not widely published. However, the following sections describe the general methodologies that would be employed to characterize a peripheral vasodilator like Bamethan.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki or Kd of Bamethan for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of beta-1 or beta-2 adrenergic receptors are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) that is known to bind to beta-adrenergic receptors, and varying concentrations of unlabeled Bamethan.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of Bamethan (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare Membranes with β-Adrenergic Receptors Start->Prep Incubate Incubate Membranes with Radioligand and Bamethan Prep->Incubate Filter Separate Bound and Unbound Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data to Determine Ki Count->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.
In Vitro Vasodilation Assay

This assay is used to determine the potency (EC50) and efficacy of a compound in causing vasodilation in isolated blood vessels.

Objective: To determine the EC50 of Bamethan for inducing relaxation in isolated arterial rings.

Methodology:

  • Tissue Preparation: Rings of a peripheral artery (e.g., femoral or mesenteric artery) are dissected from an animal model and mounted in an organ bath filled with a physiological salt solution.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

  • Drug Addition: Cumulative concentrations of Bamethan are added to the organ bath.

  • Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.

  • Data Analysis: The relaxation response to Bamethan is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC50 value is determined using non-linear regression.

Conclusion

Bamethan is a peripheral vasodilator that acts primarily as a beta-adrenergic agonist, leading to smooth muscle relaxation and increased blood flow. While the general mechanism of action is understood, there is a notable lack of publicly available quantitative data regarding its potency, binding affinity, and clinical efficacy. The experimental protocols described in this whitepaper provide a framework for the further investigation and characterization of Bamethan and other potential peripheral vasodilators. Future research should focus on generating robust quantitative data to fully elucidate the therapeutic potential of Bamethan in the treatment of peripheral artery disease.

References

Preclinical Data on Einecs 251-319-9 Remains Elusive Despite Extensive Searches

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases has yielded no specific preclinical studies for the compound identified as Einecs 251-319-9, also known as "nicotinic acid, compound with alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol" (CAS RN: 32981-34-3).

Researchers and drug development professionals seeking an in-depth technical guide on this substance will find a notable absence of published in vivo or in vitro studies, detailed experimental protocols, or elucidated signaling pathways directly pertaining to this specific compound.

Initial database searches successfully identified the chemical name and CAS number associated with this compound. However, subsequent, more targeted searches for preclinical data, including mechanism of action, pharmacology, and toxicology, were unsuccessful in retrieving relevant information. The search results were often confounded by data related to its components as separate entities—namely nicotinic acid (Niacin) and other unrelated compounds with similar CAS number structures.

The available information on nicotinic acid, a well-characterized B vitamin, details its role in lipid metabolism, including the reduction of LDL-C and triglycerides and the increase of HDL-C, mediated in part by the activation of G protein-coupled receptors like HCA2 and HCA3[1]. However, this information pertains to nicotinic acid alone and cannot be extrapolated to the compound .

No quantitative data from preclinical evaluations, specific experimental methodologies, or established signaling pathways for "nicotinic acid, compound with alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol" could be located. Consequently, the creation of summary data tables and Graphviz diagrams as requested is not possible at this time.

For researchers, scientists, and drug development professionals investigating this compound, this lack of public data suggests that the compound may be in a very early stage of development, proprietary, or that research has been discontinued. Further investigation would require access to internal research and development documentation or direct contact with the originating entity of this compound. Without such information, a comprehensive technical guide on its preclinical profile cannot be constructed.

References

Methodological & Application

Application Notes and Protocols for Assessing the In Vitro Efficacy of Mefenamic Acid (Einecs 251-319-9)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mefenamic acid (Einecs 251-319-9) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Mefenamic acid by assessing its COX inhibitory activity, its effect on prostaglandin production, and its cytotoxic profile.

Data Presentation

Table 1: In Vitro COX Inhibition by Mefenamic Acid
Target EnzymeIC50 ValueAssay ConditionsReference
Human COX-140 nMCompetitive inhibition of purified human recombinant enzyme.[4]
Human COX-23 µMCompetitive inhibition of purified human recombinant enzyme.[4]
Murine COX-210 ± 5 µM (KI)Inhibition of 2-arachidonoylglycerol oxygenation.[5]

IC50: Half-maximal inhibitory concentration. KI: Inhibition constant.

Table 2: In Vitro Cytotoxicity of Mefenamic Acid
Cell LineAssayEndpointEffective ConcentrationReference
KB (human oral cancer)MTTCytotoxicityViability ~75% at ≥ 25 µM[6]
Saos-2 (human osteosarcoma)MTTCytotoxicityViability ~75% at ≥ 25 µM[6]
1321N1 (human astrocytoma)MTTCytotoxicityViability ~75% at ≥ 25 µM[6]
U-87MG (human glioblastoma)MTTResistanceViability 97.21±1.2% at 100 µM[6]
HCT 116 (human colon cancer)MTTCytotoxicityMarked decrease in cell viability[7]
CaCo-2 (human colon cancer)MTTCytotoxicityMarked decrease in cell viability[7]

Mandatory Visualizations

Mechanism of Action of Mefenamic Acid cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 & COX-2 COX1 COX-1 COX2 COX-2 Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Biological Effects Mefenamic_Acid Mefenamic Acid (this compound) Mefenamic_Acid->COX1 Mefenamic_Acid->COX2

Caption: Mechanism of Mefenamic Acid Action.

Experimental Workflow for In Vitro Efficacy Testing cluster_primary Primary Efficacy Assays cluster_secondary Cytotoxicity Assays COX_Assay COX Inhibition Assay (Colorimetric/Fluorometric) IC50_Determination IC50 Values for COX-1 and COX-2 COX_Assay->IC50_Determination Data Analysis PGE2_Assay Prostaglandin E2 Immunoassay (ELISA) PGE2_Inhibition Percentage Inhibition of PGE2 Production PGE2_Assay->PGE2_Inhibition Data Analysis MTT_Assay MTT Assay (Cell Viability) CC50_Determination CC50 Value (Cytotoxic Concentration) MTT_Assay->CC50_Determination Data Analysis LDH_Assay LDH Assay (Cell Lysis) Cytotoxicity_Percentage Percentage Cytotoxicity LDH_Assay->Cytotoxicity_Percentage Data Analysis Mefenamic_Acid Mefenamic Acid (Test Compound) Mefenamic_Acid->COX_Assay Mefenamic_Acid->PGE2_Assay Mefenamic_Acid->MTT_Assay Mefenamic_Acid->LDH_Assay

Caption: In Vitro Efficacy Testing Workflow.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from a commercially available colorimetric COX inhibitor screening assay kit and measures the peroxidase activity of COX.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid solution

  • Mefenamic acid (test inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare a dilution series of Mefenamic acid in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the Mefenamic acid dilution.

  • Incubate the plate for 5 minutes at 25°C.[8]

  • Add 20 µL of the colorimetric substrate solution to all wells.[8]

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.[8]

  • Incubate the plate for 2 minutes at 25°C.[8]

  • Read the absorbance at 590 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each Mefenamic acid concentration using the following formula: % Inhibition = [ (Initial Activity - Inhibitor) / Initial Activity ] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Mefenamic acid concentration.

Prostaglandin E2 (PGE2) Competitive ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 produced by cells treated with Mefenamic acid.

Materials:

  • Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Mefenamic acid

  • PGE2 ELISA kit (containing PGE2 standard, PGE2 conjugate, primary antibody, coated microplate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Mefenamic acid for a specified time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production and incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Prepare a standard curve using the provided PGE2 standard. b. Add standards and collected cell culture supernatants to the wells of the antibody-coated microplate. c. Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to each well. d. Add the primary anti-PGE2 antibody to each well. e. Incubate the plate for the recommended time (e.g., 2 hours at room temperature). f. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. g. Add the substrate solution and incubate until color develops. h. Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of PGE2 inhibition for each Mefenamic acid concentration relative to the stimulated, untreated control.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Mefenamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Mefenamic acid and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

  • Carefully remove the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from all other wells.

    • Calculate the percentage of cell viability for each Mefenamic acid concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the Mefenamic acid concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Mefenamic acid

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (e.g., Triton X-100) for maximum LDH release control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Mefenamic acid and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100

References

Application Notes and Protocols for the Quantification of Clorsulon by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Note on EINECS Number: The provided EINECS number 251-319-9 did not correspond to Clorsulon in the performed searches. The correct EC number for Clorsulon is 262-100-2. These application notes are based on HPLC methods for the quantification of Clorsulon.

This document provides detailed application notes and protocols for the quantitative analysis of Clorsulon in pharmaceutical formulations and biological matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are intended for researchers, scientists, and drug development professionals.

Introduction

Clorsulon is a sulfonamide derivative used as a flukicide, an anthelmintic agent effective against the liver fluke Fasciola hepatica in cattle and sheep. Accurate and precise quantification of Clorsulon is crucial for formulation development, quality control, and pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.

Experimental Protocols

This section details the methodologies for the quantification of Clorsulon, often in combination with Ivermectin, as found in several validated HPLC methods.

Method 1: Isocratic RP-HPLC for Combined Dosage Form

This method is suitable for the simultaneous estimation of Ivermectin and Clorsulon in a combined pharmaceutical dosage form.

2.1.1. Chromatographic Conditions

ParameterSpecification
Column Thermo BDS C-18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : Purified Water (60:30:10, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm[1][2]
Injection Volume 10 µL[1]
Column Temperature Ambient

2.1.2. Preparation of Solutions

  • Solvent/Diluent: Methanol is used for the preparation of all standard and sample solutions[1][2].

  • Standard Stock Solution: Accurately weigh and transfer 200 mg of Clorsulon reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 2000 µg/mL.[1]

  • Working Standard Solution: From the stock solution, prepare a working standard solution of 200 µg/mL of Clorsulon by diluting with methanol[1].

  • Sample Preparation: For a formulation containing 100 mg of Clorsulon, transfer an equivalent amount of the sample into a 100 mL volumetric flask. Add methanol, sonicate for 5 minutes to dissolve, and dilute to volume. Further dilute to achieve a final concentration within the linear range of the method.[1]

Method 2: Gradient RP-HPLC for Stability-Indicating Assay

This method is designed for the simultaneous determination of Clorsulon and Ivermectin in the presence of their degradation products.

2.2.1. Chromatographic Conditions

ParameterSpecification
Column ZORBAX SB phenyl (250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase Gradient elution using 10 mM sodium dihydrogen phosphate and acetonitrile[3][4]
Flow Rate Not specified in the provided abstract
Detection Wavelength 254 nm[3][4]
Injection Volume Not specified in the provided abstract
Column Temperature Not specified in the provided abstract

2.2.2. Linearity

The method was found to be linear over a concentration range of 4-140 µg/mL for Clorsulon[3][4].

Method 3: Isocratic RP-HPLC for Goat Plasma

This method is suitable for the determination of Clorsulon in a biological matrix (goat plasma).

2.3.1. Chromatographic Conditions

ParameterSpecification
Column Luna C8 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile : Ethanol : Water (52:28:20, v/v/v)[5]
Flow Rate 1.2 mL/min[5]
Detection Wavelength 254 nm[5]
Injection Volume Not specified in the provided abstract
Column Temperature 25 °C[5]

2.3.2. Sample Preparation

This method utilizes a liquid-liquid extraction for sample clean-up from plasma[5].

Data Presentation

The quantitative data from the validated methods are summarized below for easy comparison.

Table 1: Summary of HPLC Method Parameters for Clorsulon Quantification

ParameterMethod 1 (Pharmaceutical Dosage)Method 2 (Stability-Indicating)Method 3 (Goat Plasma)
HPLC Type Isocratic RP-HPLCGradient RP-HPLCIsocratic RP-HPLC
Stationary Phase C18PhenylC8
Mobile Phase ACN:MeOH:H₂O (60:30:10)10 mM NaH₂PO₄ and ACNACN:EtOH:H₂O (52:28:20)
Detection (UV) 245 nm254 nm254 nm
Linear Range 100-400 µg/mL[1][2]4-140 µg/mL[3][4]1.25-500 µg/mL[5]
Correlation Coefficient (r²) 0.9998[1][2]Not specified0.999[5]

Method Validation

The described HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose[1][2]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC quantification of Clorsulon.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Weighing Accurate Weighing of Standard and Sample Dissolution Dissolution in Methanol/Solvent Weighing->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration through 0.45 µm filter Dilution->Filtration Injection Injection of Sample into HPLC System Filtration->Injection Separation Chromatographic Separation on RP Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Clorsulon Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of Clorsulon.

References

No Direct Cell Culture Studies Found for 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations reveal a lack of published cell culture studies for the specific compound 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid. Consequently, the detailed Application Notes and Protocols requested cannot be generated at this time. This is due to the absence of experimental data necessary for creating comprehensive summaries of quantitative data, detailed methodologies, and specific signaling pathway diagrams.

While there is no information on the compound as a whole, a review of its constituent parts, 4-[2-(butylamino)-1-hydroxyethyl]phenol and pyridine-3-carboxylic acid (commonly known as niacin), can offer some insight into its potential, albeit speculative, biological activities.

Potential Biological Activity Based on Component Analysis

The Phenol Moiety: A Potential Beta-Adrenergic Agonist

The structural component, 4-[2-(butylamino)-1-hydroxyethyl]phenol, is closely related to a class of compounds known as beta-adrenergic receptor agonists. These compounds are known to interact with beta-adrenergic receptors, which are found on the surface of various cell types and are involved in a wide range of physiological responses.

For instance, studies on similar beta-adrenergic agonists, such as isoproterenol, have demonstrated anabolic effects on cultured adult rat cardiac myocytes. Specifically, these agonists have been shown to increase the synthesis of noncontractile proteins.[1] This suggests that the phenol component of the requested compound could potentially modulate cellular metabolism and protein synthesis through beta-adrenergic signaling pathways.

Beta_Adrenergic_Pathway cluster_cell Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G Protein G Protein Beta-Adrenergic Receptor->G Protein Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Beta-Agonist Beta-Agonist Beta-Agonist->Beta-Adrenergic Receptor Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response

The Carboxylic Acid Moiety: The Diverse Roles of Niacin (Pyridine-3-Carboxylic Acid)

Pyridine-3-carboxylic acid, or niacin (Vitamin B3), is a well-studied compound with a multitude of effects observed in in vitro settings. Its primary role is as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes involved in signaling and DNA repair.

Key in vitro effects of niacin and its derivatives include:

  • Modulation of Gene Expression: In cultured adipocytes, nicotinic acid has been shown to inhibit the expression of pro-inflammatory chemokines and increase the expression of the anti-atherosclerotic adipokine, adiponectin.[2]

  • Anti-apoptotic Effects: Studies on Jurkat cells, a human T-cell lymphoma line, have indicated that nicotinic acid and nicotinamide can protect cells from induced apoptosis.[3] This protective effect is linked to its role in maintaining cellular health and aiding in DNA repair.[3]

  • Genomic Stability: As a precursor to NAD+, niacin plays a role in maintaining genomic stability. NAD+ is a substrate for enzymes like poly(ADP-ribose)polymerases (PARPs) that are critical for DNA repair.[4]

  • Stem Cell Biology: In human pluripotent stem cells, nicotinamide has been found to promote cell survival and differentiation, in part by acting as a ROCK inhibitor.[5]

Niacin_Pathway Niacin Niacin NAD+ Synthesis NAD+ Synthesis Niacin->NAD+ Synthesis Sirtuins Sirtuins NAD+ Synthesis->Sirtuins PARPs PARPs NAD+ Synthesis->PARPs Cellular Processes Cellular Processes Sirtuins->Cellular Processes Gene Silencing, Metabolism PARPs->Cellular Processes DNA Repair, Genomic Stability

Conclusion and Future Directions

While the individual components of 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid suggest potential interactions with beta-adrenergic and NAD+-dependent pathways, it is crucial to emphasize that the biological activity of the combined molecule cannot be predicted. The linkage of these two moieties could result in novel properties, altered potency, or an entirely different mechanism of action.

For researchers, scientists, and drug development professionals interested in this compound, the next logical step would be to conduct foundational in vitro studies. These would include cytotoxicity assays, receptor binding assays for beta-adrenergic receptors, and assessments of its effects on intracellular NAD+ levels and downstream pathways. Without such primary research, any discussion of its application remains speculative.

References

Application Notes and Protocols for Measuring Blood Flow Changes Following Administration of Einecs 251-319-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 251-319-9 is a chemical entity comprised of nicotinic acid and α-((butylamino)methyl)-p-hydroxybenzyl alcohol. The known pharmacological activities of its constituent components suggest a potential to significantly modulate cardiovascular function, specifically through changes in blood flow. Nicotinic acid is a well-documented vasodilator, primarily acting through prostaglandin-mediated pathways, while the benzyl alcohol component shares structural similarities with β-adrenergic agonists, which are also known to influence vascular tone.[1][2][3]

These application notes provide a comprehensive overview of established techniques for quantifying the hemodynamic effects of this compound in both preclinical and clinical research settings. Detailed protocols for key experimental methodologies are provided to guide researchers in designing and executing robust studies to elucidate the compound's vascular effects.

Hypothesized Signaling Pathways

The dual nature of this compound suggests two primary signaling pathways through which it may induce changes in blood flow.

Nicotinic Acid Component Pathway

The nicotinic acid moiety is hypothesized to induce vasodilation through the activation of the G-protein coupled receptor GPR109A on epidermal Langerhans cells and keratinocytes.[1][4] This activation leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and subsequent vasodilation, often observed as cutaneous flushing.[1][4] An alternative pathway involving the activation of the capsaicin receptor TRPV1 has also been proposed.[5]

Nicotinic Acid Vasodilation Pathway cluster_langerhans Langerhans Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds PLC PLC GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX COX-1/2 AA->COX Metabolized by PGs PGD2, PGE2 COX->PGs Synthesizes PG_Receptor DP1/EP2/EP4 Receptors PGs->PG_Receptor Binds Relaxation Relaxation PG_Receptor->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Hypothesized nicotinic acid-mediated vasodilation pathway.
α-((butylamino)methyl)-p-hydroxybenzyl alcohol Component Pathway

The structural similarity of the second component to β-adrenergic agonists suggests a likely interaction with adrenergic receptors. Specifically, activation of β2-adrenergic receptors on vascular smooth muscle would lead to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and vasodilation.[6] This effect is particularly prominent in the vasculature of skeletal muscle.

Beta-Adrenergic Vasodilation Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell Agent α-((butylamino)methyl) -p-hydroxybenzyl alcohol Beta2_AR β2-Adrenergic Receptor Agent->Beta2_AR Binds AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Promotes Vasodilation Vasodilation Relaxation->Vasodilation

Hypothesized β-adrenergic-mediated vasodilation pathway.

Preclinical Assessment of Blood Flow Changes

Preclinical studies are essential to characterize the hemodynamic effects of this compound in a controlled in vivo setting. A variety of animal models can be employed to assess changes in blood flow to specific organs and tissues.[7]

Experimental Workflow for Preclinical Studies

Preclinical Experimental Workflow Animal_Prep Animal Model Preparation (e.g., cannulation) Baseline Baseline Blood Flow Measurement Animal_Prep->Baseline Admin This compound Administration (IV, IP, Oral) Baseline->Admin Post_Admin Post-Administration Blood Flow Measurement (Time-course) Admin->Post_Admin Data_Analysis Data Analysis and Comparison to Baseline Post_Admin->Data_Analysis Sacrifice Tissue Collection (Microsphere Technique) Post_Admin->Sacrifice

General experimental workflow for preclinical blood flow studies.
Key Preclinical Techniques and Protocols

Laser Doppler flowmetry is a non-invasive technique ideal for measuring real-time changes in microvascular blood flow, particularly in the skin, which is relevant for assessing the flushing response associated with nicotinic acid.[8]

Protocol:

  • Anesthetize the animal (e.g., rat or mouse) and maintain body temperature.

  • Gently shave an area of skin (e.g., dorsal surface) for probe placement.

  • Position the laser Doppler probe perpendicular to the skin surface and secure it.

  • Record baseline blood flow for a stable period (e.g., 15-30 minutes).

  • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Continuously record blood flow for a defined post-administration period (e.g., 60-120 minutes).

  • Express data as a percentage change from baseline.

The colored microsphere technique is the gold standard for quantifying regional blood flow to various organs in animal models.[9][10][11] It allows for a detailed assessment of the distribution of cardiac output.

Protocol:

  • Anesthetize the animal (e.g., rat, rabbit, or dog) and surgically implant catheters in a ventricle (for microsphere infusion) and a peripheral artery (for reference blood sampling).

  • Allow the animal to stabilize.

  • Begin reference blood sample withdrawal from the arterial catheter at a constant rate.

  • Infuse a known number of colored microspheres of a specific color into the ventricle.

  • Continue reference blood sampling for a short period after microsphere infusion.

  • Administer this compound and allow for the desired time to elapse for peak effect.

  • Repeat steps 3-5 with a different colored set of microspheres.

  • Euthanize the animal and harvest organs of interest.

  • Digest the tissue and reference blood samples to recover the microspheres.

  • Count the number of microspheres of each color in each tissue and reference sample.

  • Calculate organ blood flow using the formula: Qorgan = (Corgan * Qref) / Cref, where Q is flow and C is the number of microspheres.

Data Presentation for Preclinical Studies
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Cutaneous Blood Flow (% Change from Baseline)
- 5 min post-dose
- 30 min post-dose
- 60 min post-dose
Organ Blood Flow (mL/min/g)
- Heart
- Kidneys
- Brain
- Skeletal Muscle
- Skin

Clinical Assessment of Blood Flow Changes

In human studies, non-invasive techniques are paramount for assessing the effects of this compound on blood flow.

Experimental Workflow for Clinical Studies

Clinical Experimental Workflow Subject_Screening Subject Screening and Informed Consent Baseline_Measurements Baseline Blood Flow Measurements Subject_Screening->Baseline_Measurements Drug_Administration This compound or Placebo Administration Baseline_Measurements->Drug_Administration Post_Dose_Measurements Post-Dose Blood Flow Measurements (Time-course) Drug_Administration->Post_Dose_Measurements Data_Analysis Statistical Analysis (Comparison to Placebo) Post_Dose_Measurements->Data_Analysis

General experimental workflow for clinical blood flow studies.
Key Clinical Techniques and Protocols

Venous occlusion plethysmography is a classic, non-invasive method to measure total blood flow to a limb, typically the forearm.[12][13] It is highly effective for assessing changes in response to vasoactive compounds.

Protocol:

  • The subject rests in a supine position with their arm supported.

  • A strain gauge is placed around the thickest part of the forearm to measure changes in circumference.

  • A cuff is placed around the upper arm and another around the wrist.

  • To measure blood flow, the wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.

  • The upper arm cuff is then rapidly inflated to a pressure below diastolic (e.g., 40-50 mmHg) to occlude venous outflow without affecting arterial inflow.

  • The rate of increase in forearm volume, measured by the strain gauge, is proportional to arterial blood flow.

  • Measurements are taken at baseline and at multiple time points after administration of this compound or placebo.

Doppler ultrasound is a versatile, non-invasive imaging technique that can measure blood flow velocity in specific arteries.[14][15][16] This can provide insights into both the volume and pattern of blood flow.

Protocol:

  • The subject rests in a supine position.

  • A target artery (e.g., brachial or femoral artery) is identified using B-mode ultrasound.

  • The Doppler mode is activated, and the ultrasound probe is positioned to obtain an optimal angle of insonation (typically ≤ 60 degrees) to the direction of blood flow.

  • Baseline measurements of peak systolic velocity, end-diastolic velocity, and time-averaged mean velocity are recorded.

  • Measurements are repeated at specified intervals following the administration of this compound or placebo.

  • Blood flow can be calculated if the vessel diameter is also measured.

Data Presentation for Clinical Studies
ParameterPlaceboThis compound
Forearm Blood Flow (mL/100mL/min)
- Baseline
- 30 min post-dose
- 60 min post-dose
- 120 min post-dose
Brachial Artery Blood Flow Velocity (cm/s)
- Baseline
- 30 min post-dose
- 60 min post-dose
- 120 min post-dose

Conclusion

The selection of an appropriate technique for measuring blood flow changes induced by this compound will depend on the specific research question, the model system (preclinical or clinical), and the desired endpoint. For preclinical studies, the colored microsphere technique provides a comprehensive assessment of regional blood flow, while laser Doppler flowmetry is well-suited for investigating the cutaneous flushing effect. In the clinical setting, venous occlusion plethysmography and Doppler ultrasound offer robust, non-invasive methods for quantifying changes in limb and specific artery blood flow. By employing these established methodologies, researchers can effectively characterize the hemodynamic profile of this compound.

References

Application Notes and Protocols for the Investigation of Bamethan and Nicotinate Compounds in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a generalized framework for the investigation of Bamethan and nicotinate-related compounds in rodent models. As there is limited specific literature on a combined "Bamethan nicotinate" entity, these protocols are based on the known properties of Bamethan, a vasodilator, and nicotinic acid derivatives, which also possess vasodilatory effects. Researchers should conduct thorough literature reviews and preliminary dose-ranging studies for their specific molecule of interest. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Introduction

Bamethan is a peripheral vasodilator that acts by relaxing smooth muscle cells in blood vessels, primarily through its action on adrenergic receptors.[1][2][3][4] Nicotinic acid and its derivatives are also well-known for their vasodilatory properties, which are thought to be mediated by the release of prostaglandins.[5] The combined administration of these two pharmacophores could potentially lead to synergistic effects on blood flow, making it a topic of interest for cardiovascular research. These application notes provide a comprehensive guide for the preclinical evaluation of such compounds in rodent models, focusing on dosage determination, administration routes, and experimental design.

Data Presentation: Dosage and Administration

Due to the absence of specific data for a combined "Bamethan nicotinate," the following tables provide a starting point for dosage considerations based on studies with related compounds and general guidelines for rodent research.

Table 1: Summary of Potential Dosage Ranges for Nicotinic Acid Derivatives in Rats

CompoundRoute of AdministrationDosage Range (mg/kg)Species/StrainNotesReference
Nicotinic AcidOralUp to 100RatStudied for its metabolic fate.[6]
NicotinamideOralUp to 100RatStudied for its metabolic fate.[6]
NicotineIntravenous0.1 - 1.0RatPharmacokinetic studies.[7]
NicotineIntraperitoneal2.0RatPharmacokinetic and pharmacodynamic studies.[8]
NicotineSubcutaneous1.0RatAge-related pharmacokinetic studies.[9]

Table 2: General Guidelines for Administration Volumes in Rodents

Route of AdministrationMouse (ml/kg)Rat (ml/kg)Notes
Intravenous (bolus)105Maximum recommended volume.[10]
Intravenous (infusion)204 ml/kg/hourFor continuous administration.[10]
Subcutaneous10-205-10
Intramuscular0.05 (per site)0.1 (per site)Limited by muscle mass.[11]
Intraperitoneal10-205-10Rapid absorption.[12]
Oral (gavage)105Ensures accurate dosing.[10][11]

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dosage range of the test compound in the selected rodent species.

Materials:

  • Test compound (e.g., Bamethan salt, Nicotinic acid derivative, or a combined formulation)

  • Vehicle (e.g., sterile saline, PBS, or other appropriate solvent)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old, equal numbers of males and females)

  • Dosing syringes and needles appropriate for the chosen route of administration

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose) with a minimum of 5 animals per sex per group.

  • Dose Preparation: Prepare fresh dosing solutions on the day of administration. Ensure the test compound is fully dissolved or suspended in the vehicle.

  • Administration: Administer the test compound via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24 hours. Signs to observe include changes in posture, activity, breathing, and any signs of pain or distress.

  • Data Collection: Record body weights before dosing and at the end of the observation period. Note any mortalities.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

Materials:

  • Test compound

  • Rodents with cannulated vessels (e.g., jugular vein) for serial blood sampling

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dose Administration: Administer a single dose of the test compound (typically a mid-range dose from the MTD study) via the intended therapeutic route (e.g., intravenous and oral to determine bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the parent drug and any major metabolites.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualization of Key Processes

Signaling Pathway of Vasodilation

The vasodilatory effects of Bamethan and nicotinic acid derivatives involve distinct signaling pathways that ultimately lead to the relaxation of vascular smooth muscle.

Vasodilation_Signaling Bamethan Bamethan Beta_Adrenergic_Receptor β-Adrenergic Receptor Bamethan->Beta_Adrenergic_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Promotes Nicotinate Nicotinic Acid Derivative Prostaglandin_Release Prostaglandin (e.g., PGD2) Release Nicotinate->Prostaglandin_Release Stimulates Prostaglandin_Release->Smooth_Muscle_Relaxation Promotes Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Signaling pathways for Bamethan and Nicotinate leading to vasodilation.

Experimental Workflow for a Rodent Efficacy Study

A typical workflow for assessing the efficacy of a novel vasodilator in a rodent model of peripheral artery disease (PAD) is outlined below.

Efficacy_Study_Workflow Animal_Acclimatization 1. Animal Acclimatization (1 week) Disease_Induction 2. Disease Model Induction (e.g., Femoral Artery Ligation) Animal_Acclimatization->Disease_Induction Group_Allocation 3. Random Group Allocation (Vehicle, Test Compound, Positive Control) Disease_Induction->Group_Allocation Treatment_Period 4. Chronic Dosing (e.g., 14-28 days) Group_Allocation->Treatment_Period Endpoint_Assessment 5. Endpoint Assessment Treatment_Period->Endpoint_Assessment Blood_Flow Blood Flow Measurement (e.g., Laser Doppler) Endpoint_Assessment->Blood_Flow Histology Histological Analysis (e.g., Angiogenesis) Endpoint_Assessment->Histology Data_Analysis 6. Data Analysis and Statistical Evaluation Endpoint_Assessment->Data_Analysis Dose_Selection_Logic In_Vitro_Potency In Vitro Potency (e.g., EC50 on target) Dose_Ranging_Study Acute Dose-Ranging Study (Single Dose) In_Vitro_Potency->Dose_Ranging_Study Informs initial range MTD_Determination Maximum Tolerated Dose (MTD) Determination Dose_Ranging_Study->MTD_Determination Identifies upper limit PK_Study Pharmacokinetic (PK) Study Dose Selection MTD_Determination->PK_Study Sets safe dose for PK Efficacy_Study_Doses Efficacy Study Dose Selection (e.g., Low, Mid, High Doses) MTD_Determination->Efficacy_Study_Doses Defines highest dose PK_Study->Efficacy_Study_Doses Relates dose to exposure

References

Application of Pinacidil (Einecs 251-319-9) in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pinacidil, identified by Einecs number 251-319-9, is a potent vasodilator that induces relaxation of smooth muscle.[1] It is a cyanoguanidine derivative that functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels.[1][2] This action leads to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in muscle relaxation.[1][3][4] Due to its mechanism of action, pinacidil has been extensively studied in various smooth muscle tissues, including vascular, airway, and bladder smooth muscle, making it a valuable tool for research in physiology, pharmacology, and drug discovery.[1][5][6]

Key Applications:

  • Vasodilation Studies: Investigating the mechanisms of blood pressure regulation and screening for novel antihypertensive agents.[1]

  • Airway Smooth Muscle Research: Studying the pathophysiology of bronchoconstriction in diseases like asthma and COPD.[7]

  • Bladder Smooth Muscle Research: Exploring treatments for bladder instability and overactivity.[5]

  • Gastrointestinal Motility Studies: Examining the regulation of sphincters and peristalsis.[8][9]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of pinacidil on smooth muscle relaxation.

Table 1: Potency of Pinacidil in Different Smooth Muscle Tissues

TissueSpeciesPre-contraction AgentPinacidil IC50 / pEC50AntagonistReference
Porcine Coronary ArteryPorcine5 µM SerotoninIC50 = 1.26 µMGlibenclamide (3 µM) significantly inhibited relaxation.[10]
Human Coronary ArteryHuman5 µM SerotoninIC50 = 1.15 µM (endothelium-removed)Glibenclamide (3 µM) significantly inhibited relaxation.[10]
Sheep Sphincter of OddiSheep10⁻⁶ M CarbacholpEC50 = 6.48 ± 0.11Glibenclamide (10⁻⁶ M) caused a rightward shift in the concentration-response curve.[8][9]

Table 2: Effect of Pinacidil on Cytosolic Calcium and Muscle Tension

TissueSpeciesAgonistPinacidil ConcentrationEffect on [Ca²⁺]iEffect on Muscle TensionReference
Rat AortaRatNorepinephrine0.1-100 µMInhibited increaseInhibited increase[11]

Experimental Protocols

Protocol 1: Ex Vivo Smooth Muscle Tension Studies

This protocol describes the methodology for assessing the relaxant effect of pinacidil on isolated smooth muscle rings, a common ex vivo model.

1. Tissue Preparation:

  • Euthanize the animal model (e.g., rat, guinea pig, rabbit) in accordance with ethical guidelines.
  • Carefully dissect the desired smooth muscle tissue (e.g., aorta, trachea, bladder).
  • Place the tissue in cold, oxygenated Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
  • Clean the tissue of adherent connective and fatty tissues and cut into rings of 2-4 mm in length.

2. Organ Bath Setup:

  • Mount the tissue rings in an organ bath containing K-H solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
  • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g (optimized for the specific tissue), with solution changes every 15-20 minutes.

3. Experimental Procedure:

  • Induce a stable contraction using a contractile agent relevant to the tissue being studied (e.g., norepinephrine, carbachol, serotonin, high K⁺ solution).[8][9][10][11]
  • Once a plateau in contraction is reached, add pinacidil cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).[8][9]
  • Record the relaxation response at each concentration.
  • To investigate the mechanism of action, pre-incubate the tissue with an antagonist, such as the K-ATP channel blocker glibenclamide (e.g., 1-10 µM), for 20-30 minutes before adding the contractile agent and pinacidil.[8][9][10][11]

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
  • Calculate the IC50 (concentration of pinacidil causing 50% relaxation) or pEC50 (-log of the EC50) from the concentration-response curve.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the simultaneous measurement of intracellular calcium and muscle tension to correlate the relaxant effect of pinacidil with changes in calcium levels.

1. Tissue Preparation and Loading:

  • Prepare smooth muscle strips as described in Protocol 1.
  • Load the tissue with a fluorescent calcium indicator, such as Fura-2 AM (e.g., 5-10 µM), in K-H solution for 2-4 hours at room temperature in the dark.
  • Wash the tissue with fresh K-H solution to remove excess dye.

2. Experimental Setup:

  • Mount the Fura-2 loaded tissue in a specialized organ bath or cuvette compatible with fluorescence measurements.
  • Connect the tissue to a force transducer.
  • Use a fluorometer to excite the Fura-2 at two wavelengths (typically 340 and 380 nm) and measure the emission at ~510 nm.

3. Experimental Procedure:

  • Record baseline fluorescence and tension.
  • Stimulate the muscle with a contractile agent.
  • Once a stable response is achieved, add pinacidil and record the simultaneous changes in the Fura-2 fluorescence ratio (340/380 nm) and muscle tension.[3][4]

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
  • Correlate the changes in [Ca²⁺]i with the relaxation of the smooth muscle.

Signaling Pathways and Workflows

Mechanism of Pinacidil-Induced Smooth Muscle Relaxation

The primary mechanism of action of pinacidil is the opening of ATP-sensitive potassium (K-ATP) channels in the smooth muscle cell membrane.[11] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, leading to smooth muscle relaxation.[3][4] At higher concentrations, pinacidil may also have additional effects, such as inhibiting receptor-mediated phosphatidylinositol turnover.[11]

pinacidil_mechanism cluster_cell Smooth Muscle Cell Pinacidil Pinacidil K_ATP K-ATP Channel Pinacidil->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Ca_i [Ca2+]i Ca_influx->Ca_i Decreases Relaxation Relaxation Ca_i->Relaxation Leads to Glibenclamide Glibenclamide Glibenclamide->K_ATP Blocks

Caption: Signaling pathway of pinacidil-induced smooth muscle relaxation.

Experimental Workflow for Ex Vivo Smooth Muscle Tension Studies

The following diagram illustrates the typical workflow for investigating the effects of pinacidil on isolated smooth muscle tissue.

experimental_workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (e.g., Norepinephrine) C->D H (Optional) Antagonist Pre-incubation (e.g., Glibenclamide) C->H E Cumulative Addition of Pinacidil D->E F Record Relaxation E->F G Data Analysis (IC50/pEC50) F->G H->D

Caption: Experimental workflow for ex vivo smooth muscle tension studies.

References

Application Notes and Protocols for the Analytical Characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on CAS Number: The provided CAS number 32981-34-3 corresponds to 10-Deacetylbaccatin III. However, the chemical name 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride is associated with CAS Number 625120-81-2 . This document will focus on the analytical standards for 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride, CAS 625120-81-2.

These application notes provide a comprehensive overview of the analytical methods and protocols for the characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate analytical characterization is crucial for ensuring its purity, identity, and quality.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride

PropertyValueSource
CAS Number 625120-81-2[1][3][4]
Molecular Formula C₉H₂₀ClNO₂[1][3][5]
Molecular Weight 209.71 g/mol [1][3][4][5][6]
IUPAC Name 3-[methyl(pentyl)amino]propanoic acid;hydrochloride[5][6]
Synonyms Ibanic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine hydrochloride[3][4][5]
Melting Point 101-103°C[2][7]
Boiling Point 299.2°C at 760 mmHg[2]
Flash Point 134.7°C[2]
Solubility Slightly soluble in Methanol and Water[2]
Storage Temperature 2°C - 8°C[3]

Analytical Protocols

The following section details the experimental protocols for the analytical characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride. A purity of >95% has been reported using HPLC.[8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: Resonances corresponding to the pentyl chain protons, the N-methyl protons, and the propionic acid backbone protons. The chemical shifts will be influenced by the protonation of the amine and carboxylic acid groups.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum.

    • Expected signals: Resonances for the carbonyl carbon, the carbons of the pentyl chain, the N-methyl carbon, and the carbons of the propionic acid moiety.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

    • C=O stretch from the carboxylic acid (around 1710 cm⁻¹).

    • N-H stretch from the secondary ammonium salt (around 2700-2250 cm⁻¹).

    • C-H stretches from the alkyl groups (around 2950-2850 cm⁻¹).

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a pharmaceutical intermediate like 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Raw_Material Raw Material Sample_Prep Sample Preparation Raw_Material->Sample_Prep HPLC HPLC (Purity) Sample_Prep->HPLC NMR NMR (Identity) Sample_Prep->NMR FTIR FTIR (Functional Groups) Sample_Prep->FTIR Data_Analysis Data Analysis HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report Decision Pass / Fail Report->Decision

Caption: Quality Control Workflow Diagram.

References

Application Notes and Protocols for the Formulation and Evaluation of Bamethan Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Bamethan nicotinate is a novel investigational compound formed by the combination of Bamethan and nicotinic acid. This document provides detailed application notes and protocols for the synthesis, formulation, and preliminary biological evaluation of Bamethan nicotinate for research purposes. Given the pharmacological profiles of its constituent molecules, Bamethan nicotinate is hypothesized to possess potent vasodilatory properties, making it a person of interest for cardiovascular research.

Bamethan is a peripheral vasodilator that is thought to act as a beta-adrenergic agonist and may have some alpha-adrenergic blocking activity.[1][2] Nicotinic acid (niacin), a well-known lipid-lowering agent, also induces vasodilation, a process mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4][5] The combination of these two molecules into a single entity, Bamethan nicotinate, could offer a dual mechanism of action for inducing vasodilation, potentially leading to enhanced efficacy or a modified side-effect profile.

These notes are intended to guide researchers in the initial steps of investigating this compound, from its chemical synthesis to its biological characterization in relevant preclinical models.

II. Chemical Formulation and Synthesis

Bamethan nicotinate can be formulated as either a salt or an ester. The secondary amine in Bamethan can react with the carboxylic acid of nicotinic acid to form a salt, or the hydroxyl group on Bamethan can react with the carboxylic acid of nicotinic acid to form an ester.[6][7]

Protocol 1: Synthesis of Bamethan Nicotinate (Ammonium Carboxylate Salt)

Objective: To synthesize Bamethan nicotinate as a salt through an acid-base reaction.

Materials:

  • Bamethan

  • Nicotinic acid

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve equimolar amounts of Bamethan and nicotinic acid in a minimal amount of anhydrous ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 24 hours. The formation of the ammonium carboxylate salt is typically spontaneous at room temperature.[8]

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Dry the product under vacuum to obtain the final Bamethan nicotinate salt.

  • Characterize the product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Bamethan Nicotinate (Ester)

Objective: To synthesize Bamethan nicotinate as an ester via Fischer esterification.

Materials:

  • Bamethan

  • Nicotinic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add equimolar amounts of Bamethan and nicotinic acid.

  • Add anhydrous toluene as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired ester and concentrate them to yield the pure Bamethan nicotinate ester.

  • Confirm the structure and purity of the product using NMR, IR spectroscopy, and mass spectrometry.

III. Postulated Mechanism of Action

Bamethan nicotinate is expected to exhibit a dual mechanism of vasodilation, combining the actions of both Bamethan and nicotinic acid.

  • Bamethan Component: Acts as a beta-adrenergic agonist, leading to the relaxation of vascular smooth muscle.[1] It may also possess some alpha-adrenergic blocking properties, further contributing to vasodilation.[2]

  • Nicotinate Component: Binds to the GPR109A receptor on Langerhans cells and keratinocytes.[4] This binding triggers a signaling cascade that leads to the synthesis and release of prostaglandins, primarily PGD2 and PGE2.[5][9] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells to cause relaxation.[4]

Caption: Proposed dual signaling pathway of Bamethan nicotinate leading to vasodilation.

IV. Experimental Protocols for Biological Evaluation

The following protocols are designed to assess the vasodilatory and cardiac effects of the newly synthesized Bamethan nicotinate.

Experimental_Workflow Synthesis Synthesis of Bamethan Nicotinate (Salt or Ester) Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification InVitro In Vitro Vasodilation Assay (Isolated Aortic Rings) Purification->InVitro ExVivo Ex Vivo Cardiac Function (Langendorff Heart) Purification->ExVivo Mechanism Mechanistic Studies (Prostaglandin Release Assay) InVitro->Mechanism Data Data Analysis and Interpretation ExVivo->Data Mechanism->Data

Caption: Overall experimental workflow for the synthesis and evaluation of Bamethan nicotinate.

Protocol 3: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

Objective: To determine the vasodilatory effect of Bamethan nicotinate on isolated rat thoracic aorta and to investigate the underlying mechanism.

Vasodilation_Assay_Workflow Aorta_Isolation Isolate Thoracic Aorta from Rat Ring_Preparation Prepare 2-3 mm Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath with Krebs Solution Ring_Preparation->Mounting Equilibration Equilibrate under Optimal Tension Mounting->Equilibration Contraction Induce Contraction with Phenylephrine or KCl Equilibration->Contraction Dose_Response Cumulative Addition of Bamethan Nicotinate Contraction->Dose_Response Recording Record Isometric Tension Dose_Response->Recording Analysis Analyze Dose-Response Curve Recording->Analysis

Caption: Workflow for the in vitro vasodilation assay using isolated aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (PE)

  • Potassium chloride (KCl)

  • Bamethan nicotinate stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1.5 g).

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction is stable, add Bamethan nicotinate in a cumulative manner to obtain a dose-response curve (e.g., 1 nM to 100 µM).

  • Record the changes in isometric tension using a force transducer and data acquisition system.

  • To investigate the mechanism, pre-incubate separate sets of rings with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or indomethacin (a cyclooxygenase inhibitor) before adding phenylephrine and Bamethan nicotinate.

  • Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Data Presentation:

Concentration (M)% Relaxation (Mean ± SEM)% Relaxation with L-NAME (Mean ± SEM)% Relaxation with Indomethacin (Mean ± SEM)
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
Protocol 4: Ex Vivo Cardiac Function Assessment Using Langendorff Perfused Rat Heart

Objective: To evaluate the direct effects of Bamethan nicotinate on cardiac function, including heart rate, contractile force, and coronary flow.

Langendorff_Workflow Heart_Isolation Isolate Rat Heart Cannulation Cannulate Aorta and Mount on Langendorff Apparatus Heart_Isolation->Cannulation Perfusion Retrograde Perfusion with Krebs-Henseleit Solution Cannulation->Perfusion Stabilization Stabilize for 20-30 min Perfusion->Stabilization Baseline_Recording Record Baseline Cardiac Parameters Stabilization->Baseline_Recording Drug_Perfusion Perfuse with Bamethan Nicotinate (Increasing Doses) Baseline_Recording->Drug_Perfusion Parameter_Measurement Measure Heart Rate, LVDP, dP/dt, and Coronary Flow Drug_Perfusion->Parameter_Measurement Data_Analysis Analyze Changes from Baseline Parameter_Measurement->Data_Analysis

Caption: Workflow for the Langendorff isolated perfused heart experiment.

Materials:

  • Male Wistar rats (250-300 g)

  • Langendorff perfusion system

  • Krebs-Henseleit solution

  • Pressure transducer and data acquisition system

  • Latex balloon for intraventricular placement

  • Flow meter

Procedure:

  • Anesthetize a rat and rapidly excise the heart.

  • Immediately cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).[10][11]

  • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt).

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline cardiac parameters: heart rate, LVDP, +dP/dt (an index of contractility), -dP/dt (an index of relaxation), and coronary flow.

  • Perfuse the heart with increasing concentrations of Bamethan nicotinate (e.g., 1 nM to 10 µM), allowing each concentration to equilibrate for 10-15 minutes.

  • Continuously record all cardiac parameters.

  • Analyze the data to determine the dose-dependent effects of Bamethan nicotinate on cardiac function.

Data Presentation:

ParameterBaseline (Mean ± SEM)Bamethan Nicotinate [10⁻⁹ M] (Mean ± SEM)Bamethan Nicotinate [10⁻⁸ M] (Mean ± SEM)Bamethan Nicotinate [10⁻⁷ M] (Mean ± SEM)Bamethan Nicotinate [10⁻⁶ M] (Mean ± SEM)
Heart Rate (bpm)
LVDP (mmHg)
+dP/dt (mmHg/s)
-dP/dt (mmHg/s)
Coronary Flow (mL/min)
Protocol 5: Measurement of Prostaglandin E2 (PGE2) Release from Cultured Endothelial Cells

Objective: To determine if the nicotinic acid moiety of Bamethan nicotinate stimulates the release of PGE2 from endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Bamethan nicotinate

  • Nicotinic acid (positive control)

  • Indomethacin

  • PGE2 ELISA kit

Procedure:

  • Culture HUVECs to near confluence in 24-well plates.

  • Wash the cells with serum-free medium.

  • Treat the cells with different concentrations of Bamethan nicotinate (e.g., 1 µM, 10 µM, 100 µM) in serum-free medium for a specified time (e.g., 30 minutes).

  • Include a positive control group treated with nicotinic acid and a negative control group (vehicle only).

  • To confirm the role of cyclooxygenase, include a group pre-treated with indomethacin (e.g., 10 µM) for 30 minutes before adding Bamethan nicotinate.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[12][13]

  • Normalize the PGE2 concentration to the total protein content of the cells in each well.

Data Presentation:

Treatment GroupPGE2 Concentration (pg/mg protein) (Mean ± SEM)
Vehicle Control
Bamethan Nicotinate [1 µM]
Bamethan Nicotinate [10 µM]
Bamethan Nicotinate [100 µM]
Nicotinic Acid [100 µM]
Indomethacin + Bamethan Nicotinate [100 µM]

V. Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial research and development of Bamethan nicotinate. By following these detailed methodologies, researchers can synthesize and characterize this novel compound and gain valuable insights into its potential as a vasodilatory agent. The data generated from these studies will be crucial in determining the therapeutic potential of Bamethan nicotinate and guiding future preclinical and clinical investigations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Bamethan Nicotinate (Einecs 251-319-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Bamethan Nicotinate (Einecs 251-319-9). This compound, a salt of nicotinic acid and bamethan, often presents solubility hurdles during experimental and formulation development.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered when working with Bamethan Nicotinate in aqueous solutions.

Issue 1: Incomplete Dissolution of Bamethan Nicotinate in Aqueous Buffers

Symptoms:

  • Visible particulate matter in the solution after stirring/sonication.

  • Inconsistent results in bioassays.

  • Lower than expected concentration upon analysis.

Root Cause: Bamethan nicotinate has a predicted low water solubility of approximately 1.85 mg/mL, which can be influenced by the pH and ionic strength of the buffer.

Solutions:

  • pH Adjustment: The solubility of Bamethan Nicotinate, being a salt of a weak acid (nicotinic acid) and a weak base (bamethan), is pH-dependent.

    • Protocol: Prepare a series of buffers with pH values ranging from 2 to 10. Add a known excess of Bamethan Nicotinate to each buffer and equilibrate for 24 hours with constant stirring. Filter the saturated solutions and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV). This will help determine the optimal pH for solubilization.

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

    • Protocol: Prepare stock solutions of Bamethan Nicotinate in various water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). Determine the maximum tolerated percentage of the co-solvent in your experimental system. Prepare the final aqueous solution by adding the stock solution dropwise to the aqueous buffer while vortexing.

Issue 2: Precipitation of Bamethan Nicotinate Upon Dilution of a Stock Solution

Symptoms:

  • Formation of a precipitate when a concentrated stock solution (in an organic solvent) is diluted with an aqueous buffer.

  • Cloudiness or turbidity in the final solution.

Root Cause: The aqueous environment may not be able to maintain the solubility of the drug as the concentration of the organic solvent decreases upon dilution.

Solutions:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation.

    • Protocol: Prepare the aqueous dilution buffer containing a non-ionic surfactant such as Tween® 80 or Polysorbate 20 at a concentration above its critical micelle concentration (CMC). Add the organic stock solution of Bamethan Nicotinate to the surfactant-containing buffer slowly and with continuous stirring.

  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

    • Protocol: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Add the Bamethan Nicotinate stock solution to the cyclodextrin solution. The formation of the inclusion complex will help to keep the drug in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Bamethan Nicotinate?

A1: The predicted water solubility of the bamethan component is approximately 1.85 mg/mL. However, as Bamethan Nicotinate is a salt, its solubility will be influenced by the pH of the aqueous solution. Nicotinic acid itself is a water-soluble vitamin.

Q2: How does pH affect the solubility of Bamethan Nicotinate?

A2: The solubility of Bamethan Nicotinate is pH-dependent due to the ionizable groups in both bamethan and nicotinic acid. Generally, the solubility of salts of weak acids and bases is lowest near their isoelectric point and increases at pH values where one or both components are fully ionized. Experimental determination of the pH-solubility profile is recommended.

Q3: What are the most common co-solvents to improve the solubility of Bamethan Nicotinate?

A3: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycols (e.g., PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent will depend on the specific experimental requirements and compatibility with the biological system being studied.

Q4: Can I use solid dispersion techniques to enhance the dissolution of Bamethan Nicotinate?

A4: Yes, solid dispersion is a viable strategy to improve the dissolution rate and apparent solubility of poorly soluble compounds.[1][2][3] This involves dispersing the drug in a hydrophilic carrier matrix at a solid state. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The resulting product can then be dissolved in an aqueous medium.

Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventTypical Concentration RangeConsiderations
Ethanol1-20% (v/v)Can have biological effects at higher concentrations.
Propylene Glycol5-40% (v/v)Generally well-tolerated in many systems.
PEG 40010-50% (v/v)High viscosity at higher concentrations.
DMSO0.1-5% (v/v)Can be toxic to cells at higher concentrations.

Experimental Protocols

Protocol for Determining pH-Dependent Solubility
  • Materials: Bamethan Nicotinate, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10, analytical balance, magnetic stirrer and stir bars, 0.22 µm syringe filters, HPLC-UV system or a validated spectrophotometric method.

  • Procedure:

    • Prepare 10 mL of each buffer solution.

    • Add an excess amount of Bamethan Nicotinate (e.g., 10 mg/mL) to each buffer.

    • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Visually inspect for the presence of undissolved solid.

    • Withdraw a sample from each suspension and filter it through a 0.22 µm syringe filter to remove undissolved particles.

    • Dilute the filtrate with an appropriate solvent and analyze the concentration of Bamethan Nicotinate using a calibrated analytical method.

    • Plot the solubility (mg/mL) as a function of pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers add_compound Add Excess Bamethan Nicotinate prep_buffers->add_compound stir Stir for 24h at 25°C add_compound->stir filter_sample Filter with 0.22µm Syringe Filter stir->filter_sample analyze_conc Analyze Concentration (HPLC/UV-Vis) filter_sample->analyze_conc plot_data Plot Solubility vs. pH analyze_conc->plot_data end End plot_data->end

Caption: Workflow for determining the pH-dependent solubility of Bamethan Nicotinate.

co_solvency_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_observation Observation & Analysis start Start dissolve Dissolve Bamethan Nicotinate in Co-solvent start->dissolve add_to_buffer Add Stock to Aqueous Buffer Dropwise dissolve->add_to_buffer vortex Vortex During Addition add_to_buffer->vortex observe Visually Inspect for Precipitation vortex->observe analyze Analyze Final Concentration observe->analyze end End analyze->end

Caption: Workflow for improving solubility using the co-solvency method.

References

Technical Support Center: Stabilizing Bamethan Nicotinate for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Bamethan nicotinate for long-term experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Bamethan nicotinate in aqueous solutions?

A1: The primary degradation pathway for nicotinic acid esters like Bamethan nicotinate in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and Bamethan. This process can be catalyzed by both acidic and basic conditions.[1][2]

Q2: What are the optimal storage conditions for Bamethan nicotinate solutions to ensure long-term stability?

A2: To ensure long-term stability, it is recommended to store aqueous solutions of Bamethan nicotinate at low temperatures, such as 4°C.[3][4][5] For extended storage, freezing the solution at -20°C or below may be considered, provided the compound is stable to freeze-thaw cycles. It is also advisable to protect solutions from light to prevent potential photodegradation.

Q3: How does pH affect the stability of Bamethan nicotinate in solution?

A3: The stability of nicotinic acid esters is pH-dependent. Degradation is typically observed to be catalyzed by both acidic and basic conditions, with the rate of hydrolysis increasing at pH values away from neutral.[1][2] For benzyl nicotinate, a related compound, degradation was not significant at pH 2.0-3.0 but increased at pH 7.4-10.0 due to hydroxide ion-catalyzed hydrolysis.[2] It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.

Q4: Can I use co-solvents to improve the stability of Bamethan nicotinate in my experiments?

A4: Yes, the use of co-solvents can enhance the stability of nicotinic acid esters. Studies on benzyl nicotinate have shown that the incorporation of glycerol or polyethylene glycol 400 into aqueous solutions significantly increases its stability.[2] This is likely due to a decrease in the dielectric constant of the medium. The choice of co-solvent should be compatible with your experimental system.

Q5: What analytical methods are suitable for assessing the stability of Bamethan nicotinate?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the stability of nicotinic acid esters.[2][3][4][5][6] An appropriate HPLC method can separate and quantify Bamethan nicotinate from its primary degradation product, nicotinic acid. This allows for the determination of the degradation rate and the remaining concentration of the active compound over time.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Long-Term Experiments
Possible Cause Troubleshooting Steps
Hydrolysis of Bamethan Nicotinate 1. Verify Storage Conditions: Ensure that stock and working solutions are stored at the recommended temperature (e.g., 4°C or frozen). Avoid repeated freeze-thaw cycles. 2. Control pH: Buffer your experimental medium to a pH where Bamethan nicotinate exhibits maximum stability. This should be determined empirically. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of Bamethan nicotinate from a solid compound that has been stored under appropriate conditions.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible.
Interaction with Other Components 1. Assess Compatibility: Evaluate the compatibility of Bamethan nicotinate with other components in your experimental medium. Certain excipients or active ingredients could potentially accelerate degradation. 2. Conduct Forced Degradation Studies: Perform stress testing to understand the degradation profile in the presence of other experimental components.
Issue 2: Unexpected Biological Effects or Side Effects
Possible Cause Troubleshooting Steps
Presence of Degradation Products 1. Analyze for Nicotinic Acid: Use a validated analytical method like HPLC to quantify the amount of nicotinic acid in your Bamethan nicotinate solutions. Nicotinic acid itself has biological activity that could interfere with your experiment.[6] 2. Purify the Compound: If significant degradation has occurred, consider purifying the Bamethan nicotinate or obtaining a new, high-purity batch.
Incorrect Concentration 1. Verify Solution Concentration: Use an analytical method to confirm the concentration of your stock and working solutions. Degradation can lead to a lower than expected concentration of the active compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for Bamethan Nicotinate

This protocol provides a general framework for conducting forced degradation studies to understand the stability of Bamethan nicotinate under various stress conditions.[7][8][9][10]

1. Objective: To identify potential degradation products and pathways for Bamethan nicotinate and to develop a stability-indicating analytical method.

2. Materials:

  • Bamethan nicotinate
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-purity water
  • Appropriate buffers (e.g., phosphate, acetate)
  • HPLC system with a suitable detector (e.g., UV)
  • Photostability chamber
  • Oven

3. Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of Bamethan nicotinate in a suitable solvent.

    • Add HCl to achieve a final concentration of 0.1 N.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of Bamethan nicotinate.

    • Add NaOH to achieve a final concentration of 0.1 N.

    • Incubate at room temperature or a slightly elevated temperature.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of Bamethan nicotinate.

    • Add H₂O₂ to achieve a final concentration of 3-30%.

    • Incubate at room temperature.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Place solid Bamethan nicotinate in an oven at an elevated temperature (e.g., 70°C).

    • Withdraw samples at various time points, prepare solutions, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of Bamethan nicotinate to light in a photostability chamber according to ICH guidelines.

    • Analyze the sample by HPLC and compare it to a control sample protected from light.

4. Data Analysis:

  • Monitor the decrease in the peak area of Bamethan nicotinate and the appearance of any new peaks corresponding to degradation products.
  • Aim for 5-20% degradation to ensure that the degradation products are accurately identified and the analytical method is truly stability-indicating.[7]

Protocol 2: HPLC Method for Stability Testing of Bamethan Nicotinate

This is a general HPLC method that can be adapted for the analysis of Bamethan nicotinate and its primary degradation product, nicotinic acid.[5][6]

1. Objective: To quantify the concentration of Bamethan nicotinate and nicotinic acid in a sample to assess stability.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of Bamethan nicotinate and nicotinic acid (e.g., around 260 nm).
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled (e.g., 30°C).

3. Standard Preparation:

  • Prepare stock solutions of Bamethan nicotinate and nicotinic acid of known concentrations in the mobile phase or a suitable solvent.
  • Prepare a series of calibration standards by diluting the stock solutions.

4. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.
  • Identify the peaks for Bamethan nicotinate and nicotinic acid based on their retention times compared to the standards.
  • Quantify the concentrations using the calibration curve generated from the standards.

Visualizations

Bamethan_Nicotinate Bamethan Nicotinate (Ester) Hydrolysis Hydrolysis (H₂O, Acid/Base Catalysis) Bamethan_Nicotinate->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Bamethan Bamethan (Alcohol) Hydrolysis->Bamethan

Caption: Primary degradation pathway of Bamethan nicotinate via hydrolysis.

cluster_protocol Forced Degradation Workflow Start Bamethan Nicotinate Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Data Identify Degradants & Assess Stability Analysis->Data

Caption: Experimental workflow for forced degradation studies.

References

troubleshooting inconsistent results in Bamethan nicotinate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in studies involving Bamethan nicotinate. As "Bamethan nicotinate" is not a well-characterized single entity, this guide addresses the distinct pharmacological actions of its components, Bamethan and a nicotinate salt, which is the likely source of experimental variability.

Troubleshooting Guides

Question: We are observing a biphasic or unpredictable vasodilatory response in our experiments with Bamethan nicotinate. What could be the cause?

Answer: This is a common issue arising from the dual and distinct mechanisms of action of Bamethan and nicotinate. Bamethan is a beta-adrenergic agonist causing vasodilation, while nicotinates induce vasodilation through the prostaglandin pathway. The timing and magnitude of these two effects can differ, leading to a complex overall response.

  • Recommendation: To dissect the contributions of each component, consider the following:

    • Run parallel experiments with Bamethan sulfate and a nicotinate salt (e.g., methyl nicotinate) individually.

    • Use specific inhibitors to block each pathway. For the nicotinate effect, a cyclooxygenase (COX) inhibitor can be used. For the Bamethan effect, a beta-blocker can be employed.

Question: The vasodilatory effect of our Bamethan nicotinate compound seems to diminish with repeated administration. Why is this happening?

Answer: This phenomenon is likely due to tachyphylaxis, a rapid decrease in response to a drug after repeated doses. The Bamethan component, as a beta-adrenergic agonist, is particularly susceptible to tachyphylaxis due to the desensitization of beta-adrenergic receptors.

  • Recommendation:

    • Vary the time between doses to see if the response recovers.

    • Measure beta-adrenergic receptor density or downstream signaling molecules (like cAMP) to quantify desensitization.

    • Consider a washout period in your experimental design to allow for receptor re-sensitization.

Question: We are seeing significant variability in the skin erythema response to topical Bamethan nicotinate between subjects. How can we standardize this?

Answer: The topical application of nicotinates is known to produce variable erythema due to differences in skin permeability, local metabolism, and individual sensitivity of the prostaglandin pathway.

  • Recommendation:

    • Determine a minimal erythema concentration (MEC) for the nicotinate component for each subject or animal before the main experiment.[1]

    • Use a vehicle-controlled group to account for any effects of the formulation itself.

    • Standardize the application site and method, as skin thickness and blood flow can vary across different anatomical locations.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bamethan?

A1: Bamethan is a beta-adrenergic agonist.[3] It stimulates beta-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels, which results in vasodilation.[3]

Q2: How do nicotinates induce vasodilation?

A2: Nicotinates, when applied topically, are hydrolyzed to nicotinic acid in the skin.[4] Nicotinic acid is thought to promote the local release of prostaglandin D2, which acts on vascular smooth muscle to cause vasodilation.[4]

Q3: Are there any known drug interactions between beta-agonists and nicotinates?

A3: While direct studies on Bamethan and nicotinates are scarce, niacin (nicotinic acid) has been reported to potentially increase the effects of antihypertensive drugs, which can include beta-blockers (the antagonists of beta-agonists). This suggests a potential for interaction, and researchers should be mindful of possible additive or synergistic effects on blood pressure and vasodilation.

Q4: What are the key sources of variability in in vitro studies with beta-agonists like Bamethan?

A4: Key sources of variability include:

  • Receptor density: The number of beta-adrenergic receptors can vary between cell lines and tissue preparations.

  • Tachyphylaxis: As mentioned, repeated stimulation can lead to receptor desensitization.

  • Agonist potency and efficacy: Different beta-agonists have varying potencies and intrinsic efficacies, which can affect the magnitude of the response.

Q5: What factors can influence the response to topical nicotinates?

A5: Factors influencing the response include:

  • Concentration: The degree of erythema is dose-dependent.[5][6]

  • Vehicle/Formulation: The delivery vehicle can significantly affect the penetration of the nicotinate through the skin.

  • Individual Variation: Genetic differences in the prostaglandin synthesis pathway can lead to varied responses.

  • Application Site: Skin thickness and blood flow differ across the body, affecting absorption and response.[2]

Quantitative Data

Table 1: Quantitative Data on Methyl Nicotinate-Induced Erythema

ParameterValueExperimental ConditionsReference
Optimal Concentration for Reproducible Response20 mmol/LTopical application on human skin, measured with laser speckle contrast imaging.[2]
Time to Peak Erythema12 minutes5 mMol methyl nicotinate applied to human forearm, measured with Laser Doppler Imaging.[6]
Duration of ErythemaDeclines to pre-application levels after 120 minutes1% methyl nicotinate applied to human forearm and foot.
Saturable Response ConcentrationAbove 100 mmol/LTopical application of varying concentrations on human forearm, measured with a tristimulus color analyzer.[5]

Experimental Protocols

Protocol 1: Assessment of Topical Vasodilation using Laser Doppler Flowmetry

This protocol is designed to measure the cutaneous blood flow changes in response to the topical application of Bamethan nicotinate or its individual components.

  • Subject Acclimatization: Allow subjects to rest in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin blood flow.

  • Site Preparation: Mark the application sites on the volar surface of the forearm.

  • Baseline Measurement: Use a Laser Doppler Flowmetry (LDF) probe to measure baseline skin blood flow at the marked sites for 5-10 minutes.

  • Compound Application: Apply a standardized amount of the test compound (Bamethan nicotinate, Bamethan alone, nicotinate alone, or vehicle control) to the designated sites.

  • Post-Application Measurement: Continuously record the LDF signal for at least 60 minutes after application.

  • Data Analysis: Express the change in blood flow as a percentage increase from baseline. Calculate the area under the curve (AUC) to quantify the total vasodilatory response.

Protocol 2: In Vitro Assessment of Vasodilation using an Isolated Organ Bath

This protocol allows for the direct measurement of the vasodilatory effects of Bamethan nicotinate on isolated blood vessels.

  • Tissue Preparation: Dissect a suitable blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension.

  • Pre-contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of the test compound (Bamethan nicotinate, Bamethan alone, or nicotinate alone) in a cumulative manner.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Fit the data to a sigmoid curve to determine the EC50 (concentration causing 50% of the maximal response) and the maximal relaxation (Emax).

Signaling Pathways and Experimental Workflows

Bamethan_Signaling_Pathway Bamethan Bamethan Beta_Receptor Beta-Adrenergic Receptor Bamethan->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (Active) PKA->MLCP Activates MLC_P Phosphorylated Myosin Light Chain MLCP->MLC_P Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC_P->Relaxation Leads to Nicotinate_Signaling_Pathway Nicotinate Topical Nicotinate Skin Skin (Stratum Corneum) Nicotinate->Skin Penetrates Nicotinic_Acid Nicotinic Acid Skin->Nicotinic_Acid Hydrolyzes to PLA2 Phospholipase A2 (PLA2) Nicotinic_Acid->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases from Membrane_PL Membrane Phospholipids Membrane_PL->PLA2 COX Cyclooxygenase (COX) AA->COX Metabolized by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGD2_Synthase PGD2 Synthase PGH2->PGD2_Synthase PGD2 Prostaglandin D2 (PGD2) PGD2_Synthase->PGD2 DP_Receptor DP Receptor on Smooth Muscle PGD2->DP_Receptor Binds to Vasodilation Vasodilation DP_Receptor->Vasodilation Troubleshooting_Workflow Start Inconsistent Results with Bamethan Nicotinate Q1 Is the response biphasic or unpredictable? Start->Q1 A1 Dual mechanisms of action. Dissect with individual components and specific inhibitors. Q1->A1 Yes Q2 Does the effect diminish with repeated doses? Q1->Q2 No End Consistent and Interpretable Data A1->End A2 Likely tachyphylaxis of the beta-adrenergic receptor. Vary dosing interval. Q2->A2 Yes Q3 Is there high inter-subject variability in topical application? Q2->Q3 No A2->End A3 Differences in skin permeability and prostaglandin sensitivity. Determine Minimal Erythema Concentration (MEC). Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Minimizing Off-Target Effects of Einecs 251-319-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. The compound associated with Einecs 251-319-9 is "Nicotinic acid, compound with alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol" (CAS 32981-34-3). It is crucial to confirm the identity and purity of your test compound before initiating any experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential on-target effects?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Nicotinic acid, compound with alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol. This compound is composed of two distinct moieties:

  • Nicotinic acid (a form of Vitamin B3): This component is a precursor to NAD+ and NADP+, which are essential coenzymes in numerous cellular metabolic and signaling pathways. It is known to be involved in energy metabolism and can have immunomodulatory effects.[1][2][3]

  • alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol: This moiety is structurally related to compounds known to have sympathomimetic activity, acting on adrenergic receptors. The p-hydroxybenzyl alcohol component has been investigated for its neuroprotective and anti-inflammatory properties.[4][5]

The intended "on-target" effect will depend on the specific research context. For example, it might be studied for its potential to modulate cellular metabolism, inflammatory responses, or neuronal function.

Q2: What are the potential off-target effects of this compound in cell-based assays?

Given the compound's structure, potential off-target effects could arise from either of its components or their combined action. These are hypothetical and should be experimentally verified:

  • Activation of unintended receptors: The alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol moiety could interact with various adrenergic or other G-protein coupled receptors (GPCRs) beyond the intended target, leading to a cascade of downstream signaling events.

  • Alteration of cellular metabolism: Due to the nicotinic acid component, high concentrations of the compound might alter the intracellular NAD+/NADH ratio, impacting cellular redox state and the activity of NAD+-dependent enzymes like sirtuins.

  • Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to its primary mode of action, such as membrane disruption or mitochondrial dysfunction.

  • Assay-specific interference: The compound might directly interfere with the assay technology (e.g., autofluorescence, inhibition of reporter enzymes like luciferase).

Q3: How can I proactively minimize off-target effects in my experimental design?

A robust experimental design is the first line of defense against off-target effects. Key considerations include:

  • Use the lowest effective concentration: Determine the EC50 or IC50 for the on-target effect and work with concentrations around this value.

  • Include appropriate controls:

    • Vehicle control: (e.g., DMSO) to control for the effect of the solvent.

    • Negative control: A structurally similar but inactive compound to demonstrate that the observed effect is not due to a general chemical property.

    • Positive control: A known activator or inhibitor of the pathway of interest to validate the assay's performance.

  • Orthogonal assays: Use multiple, distinct assay formats to confirm the on-target effect. For example, if you observe a change in gene expression using a reporter assay, validate this with qPCR or Western blotting.

  • Use of multiple cell lines: Confirm your findings in different cell lines, including those that may lack the intended target (e.g., via CRISPR/Cas9 knockout) to demonstrate target specificity.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in assay results.

Potential Cause Troubleshooting Step
Compound instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cell health variability Ensure consistent cell passage number, seeding density, and growth conditions. Perform regular cell health checks (e.g., trypan blue exclusion).
Assay edge effects Use a randomized plate layout and avoid using the outer wells of the microplate, or fill them with media only.
Inconsistent compound concentration Verify the accuracy of your serial dilutions. Use calibrated pipettes.

Issue 2: Observed cellular phenotype does not align with the expected on-target effect.

Potential Cause Troubleshooting Step
Dominant off-target effect Perform a dose-response curve for both the on-target and the unexpected phenotype. If the potencies are significantly different, an off-target effect is likely.
Activation of a compensatory pathway Use pathway-specific inhibitors to dissect the signaling cascade leading to the observed phenotype.
Target is not expressed in the cell line Confirm target expression at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., qPCR).

Issue 3: Suspected direct assay interference.

Potential Cause Troubleshooting Step
Autofluorescence of the compound Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths.
Inhibition of reporter enzyme In a cell-free system, add the compound to a reaction with the purified reporter enzyme (e.g., luciferase) and its substrate to check for direct inhibition.
Light scattering If using an absorbance-based assay, check for compound precipitation at the concentrations used.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Potency

This protocol helps to distinguish between the desired on-target effect and a potential off-target liability by comparing their respective potencies.

  • Cell Preparation: Seed two different cell lines in parallel in 96-well plates:

    • Target-Positive Cells: A cell line endogenously expressing the target of interest.

    • Target-Negative Cells: A cell line where the target has been knocked out (e.g., using CRISPR/Cas9) or is known not to be expressed.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate assay buffer or cell culture medium.

  • Cell Treatment: Add the diluted compound to both plates and incubate for the desired time.

  • Assay Readout: Perform the primary on-target assay (e.g., a reporter gene assay) on both plates.

  • Data Analysis:

    • Plot the dose-response curves for both cell lines.

    • Calculate the EC50 for the target-positive cells (on-target potency).

    • If a response is observed in the target-negative cells, calculate the EC50 for this response (off-target potency).

    • A significant rightward shift in the dose-response curve for the target-negative cells indicates on-target specificity.

Protocol 2: Orthogonal Assay Validation

This protocol uses a secondary, different assay to confirm the primary finding.

  • Primary Assay: Perform the initial screen using a high-throughput method (e.g., a luciferase reporter assay) to identify the effective concentration range of this compound.

  • Secondary Assay: Based on the hypothesized mechanism of action, choose a relevant secondary assay. For example, if the primary assay shows activation of a transcription factor, the secondary assay could be qPCR to measure the expression of downstream target genes.

  • Experimental Setup: Treat cells with this compound at concentrations around the EC50 determined from the primary assay. Include vehicle and positive controls.

  • Secondary Assay Execution: After the appropriate incubation time, lyse the cells and perform the secondary assay (e.g., RNA extraction and qPCR).

  • Data Correlation: Compare the results from the primary and secondary assays. A good correlation between the two methods strengthens the evidence for an on-target effect.

Quantitative Data Summary

The following table presents hypothetical data from an experiment designed to assess the on-target versus off-target effects of this compound.

Assay Type Cell Line Target EC50 (µM) Maximum Response (% of Control)
Reporter Gene Assay HEK293 (Target+)Target Receptor X1.5250%
Reporter Gene Assay HEK293 (Target-)Target Receptor X (knockout)> 100110%
cAMP Accumulation CHO-K1Adrenergic Receptor Y25.0180%
Cell Viability (MTT) HepG2N/A (Cytotoxicity)75.050% (inhibition)

This table contains example data for illustrative purposes only.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation a Start with Primary Assay (e.g., Reporter Assay) b Determine Dose-Response Curve a->b c Is the effect observed in the expected potency range? b->c d On-Target Effect Likely Proceed to Validation c->d Yes e Potential Off-Target Effect or Assay Interference c->e No f Perform Orthogonal Assay (e.g., qPCR, Western Blot) d->f g Use Target Knockout or Knockdown Cells d->g h Test Structurally Related Inactive Compound d->h k Re-evaluate Hypothesis Off-Target Effect is Dominant e->k i Do results from validation assays correlate? f->i g->i h->i j High Confidence On-Target Effect i->j Yes i->k No

Caption: Experimental workflow for identifying and validating on-target effects.

G compound This compound receptor Hypothetical GPCR Target compound->receptor On-Target off_target Off-Target Receptor compound->off_target Off-Target ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka tf Transcription Factor (e.g., CREB) pka->tf gene Target Gene Expression tf->gene off_target_pathway Alternative Signaling Pathway off_target->off_target_pathway

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing In Vivo Delivery of Bamethan Nicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo pharmacokinetic and delivery optimization data for Bamethan nicotinate is limited in publicly available scientific literature. This guide is compiled from information on Bamethan, other nicotinic acid esters, and general principles of peripheral vasodilator delivery. The experimental protocols and quantitative data provided are illustrative examples and should be adapted and validated for specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is Bamethan nicotinate and what is its primary mechanism of action?

Bamethan nicotinate is a salt composed of Bamethan and nicotinic acid. Bamethan acts as a peripheral vasodilator.[1][2] Its primary mechanism is believed to be through the stimulation of beta-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and subsequent vasodilation. The nicotinate component, a form of niacin (Vitamin B3), also possesses vasodilatory properties, which may contribute to the overall effect of the compound.

Q2: What are the potential routes of administration for Bamethan nicotinate in in vivo experiments?

While specific studies on Bamethan nicotinate are scarce, based on the properties of similar small molecule vasodilators, potential routes for in vivo administration in preclinical studies include:

  • Intravenous (IV): For rapid and complete bioavailability, allowing for precise dose-response studies.

  • Oral (PO): To assess gastrointestinal absorption and first-pass metabolism. Bioavailability may be variable.

  • Topical/Transdermal: The nicotinate moiety suggests potential for dermal penetration and localized vasodilation.

  • Intramuscular (IM) / Subcutaneous (SC): For sustained release and to bypass the gastrointestinal tract.

Q3: What are the common challenges encountered when working with nicotinic acid esters in vivo?

Nicotinic acid esters can be prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. This can lead to the degradation of the compound and a loss of activity.[1] Researchers should consider the stability of their formulations and may need to use stabilizing agents or control the pH of their solutions.

Q4: How can I improve the stability of my Bamethan nicotinate formulation?

Based on studies of other nicotinic acid esters, the following strategies may improve stability:[1]

  • pH Adjustment: Maintaining the formulation at a slightly acidic pH can reduce hydroxide ion-catalyzed hydrolysis.

  • Co-solvents: The addition of co-solvents such as glycerol or polyethylene glycol (PEG) has been shown to significantly increase the stability of similar compounds in aqueous solutions.[1]

  • Lyophilization: For long-term storage, lyophilizing the compound and reconstituting it immediately before use can prevent degradation in solution.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no observable vasodilatory effect after administration. 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: The compound may not be effectively absorbed through the chosen route of administration. 3. Compound Degradation: The Bamethan nicotinate may have degraded in the formulation.1. Dose-Escalation Study: Perform a dose-response study to determine the effective dose range. 2. Optimize Formulation: Consider using permeation enhancers for topical delivery or formulating with absorption enhancers for oral administration. Evaluate alternative delivery routes (e.g., IV). 3. Stability Assessment: Analyze the stability of your formulation over time and under experimental conditions using methods like HPLC. Prepare fresh solutions for each experiment.
High variability in experimental results between subjects. 1. Inconsistent Administration Technique: Variations in injection speed, volume, or location can affect absorption. 2. Physiological Differences: Age, weight, and health status of the animal models can influence drug metabolism and response. 3. Formulation Inhomogeneity: The drug may not be uniformly distributed in the vehicle.1. Standardize Protocols: Ensure all researchers are trained on and adhere to a standardized administration protocol. 2. Subject Stratification: Randomize subjects into experimental groups and ensure groups are balanced for key physiological parameters. 3. Ensure Formulation Homogeneity: Thoroughly mix formulations before each administration. For suspensions, ensure uniform particle size.
Adverse effects observed (e.g., irritation at the injection site, systemic hypotension). 1. High Local Concentration: A concentrated dose at the administration site can cause irritation. 2. Rapid Vasodilation: A rapid onset of systemic vasodilation can lead to a drop in blood pressure. 3. Vehicle-Related Effects: The vehicle used for formulation may have its own biological effects.1. Dilute Formulation: Decrease the concentration and increase the volume of the injection (within acceptable limits). 2. Slower Administration: Administer the dose more slowly to allow for gradual systemic distribution. Consider a sustained-release formulation. 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the drug and the vehicle.

Quantitative Data Summary

The following table presents hypothetical comparative data for different delivery routes of a generic peripheral vasodilator, illustrating the type of data researchers should aim to collect for Bamethan nicotinate.

Parameter Intravenous (IV) Oral (PO) Topical (1% Gel)
Bioavailability (%) 10035 ± 815 ± 5 (local)
Time to Peak Plasma Concentration (Tmax) 2 min45 min60 min (local tissue)
Peak Plasma Concentration (Cmax) HighModerateLow (systemic)
Half-life (t1/2) ShortModerateLong (local tissue)
Efficacy (e.g., % increase in blood flow) High, rapid onsetModerate, delayed onsetHigh (local), minimal (systemic)

Experimental Protocols

Protocol 1: Assessment of Vasodilatory Effect in a Rodent Model (Laser Doppler Flowmetry)
  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Preparation: Shave a small area of the hindlimb to expose the skin.

  • Baseline Measurement: Place a Laser Doppler flowmetry probe on the shaved skin to measure baseline blood flow.

  • Drug Administration: Administer Bamethan nicotinate via the desired route (e.g., IV injection via the tail vein, or topical application of a formulated gel to the measurement site). Include a vehicle control group.

  • Data Acquisition: Continuously record blood flow for a predefined period (e.g., 60 minutes) post-administration.

  • Analysis: Calculate the percentage change in blood flow from baseline for each group.

Protocol 2: In Vitro Stability Study of a Bamethan Nicotinate Formulation
  • Formulation Preparation: Prepare the Bamethan nicotinate formulation in the desired vehicle (e.g., saline, PBS with co-solvents).

  • Sample Aliquoting: Aliquot the formulation into multiple sealed vials.

  • Storage Conditions: Store the vials under different conditions relevant to the experiment (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from each storage condition.

  • HPLC Analysis: Analyze the concentration of intact Bamethan nicotinate in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the concentration of Bamethan nicotinate over time for each condition to determine the degradation kinetics.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bamethan Bamethan Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor Bamethan->Beta-Adrenergic_Receptor Binds G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates MLCK_inact Myosin Light Chain Kinase (Inactive) PKA->MLCK_inact Phosphorylates (Inactivates) MLCK_act Myosin Light Chain Kinase (Active) Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK_act->Smooth_Muscle_Relaxation Leads to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Hypothetical signaling pathway of Bamethan leading to vasodilation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis & Conclusion Formulation Develop Bamethan Nicotinate Formulation Stability Conduct Stability Studies (HPLC) Formulation->Stability Animal_Model Acclimate Animal Models Stability->Animal_Model Grouping Randomize Subjects (Control & Treatment Groups) Animal_Model->Grouping Administration Administer Formulation (e.g., IV, PO, Topical) Grouping->Administration Monitoring Monitor Physiological Parameters (e.g., Blood Flow) Administration->Monitoring Data_Collection Collect and Tabulate Data Monitoring->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Draw Conclusions and Optimize Delivery Method Stats->Conclusion

References

degradation products of Einecs 251-319-9 and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 251-319-9. This compound is identified as a salt formed between nicotinic acid and salbutamol (alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol). Due to limited direct literature on the degradation of this specific salt, this guide infers potential degradation pathways and interferences based on the known chemistry of its individual components.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between nicotinic acid and salbutamol. Salbutamol is a well-known short-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Nicotinic acid, a form of vitamin B3, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

Q2: What are the likely degradation pathways for this compound?

While specific studies on the degradation of the nicotinic acid-salbutamol salt are scarce, degradation is likely to occur through the hydrolysis of the salt followed by the individual degradation of nicotinic acid and salbutamol.

  • Salbutamol Degradation: Salbutamol is susceptible to oxidation, particularly at the phenolic hydroxyl group and the secondary alcohol. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents.

  • Nicotinic Acid Degradation: Nicotinic acid is generally stable. However, under certain conditions, it can undergo decarboxylation at high temperatures or be metabolized by microorganisms.

Q3: What are the potential degradation products?

Based on the degradation pathways of the individual components, the following degradation products can be hypothesized:

  • From Salbutamol:

    • Salbutamol aldehyde (oxidation of the primary alcohol).

    • Salbutamol ketone (oxidation of the secondary alcohol).

    • Various polymeric products from further oxidation and condensation reactions.

  • From Nicotinic Acid:

    • Pyridine (from decarboxylation, though this typically requires harsh conditions).

    • Microbial metabolites such as 6-hydroxynicotinic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC-UV analysis Formation of salbutamol oxidation products.1. Prepare and analyze samples fresh. 2. Store stock solutions and samples protected from light and at low temperatures (2-8 °C). 3. Degas solvents to minimize dissolved oxygen. 4. Use an antioxidant (e.g., sodium metabisulfite) in the sample preparation if compatible with the downstream application.
Loss of biological activity in cell-based assays Degradation of the active salbutamol component.1. Verify the integrity of the compound using a fresh standard and analytical method (e.g., HPLC). 2. Prepare fresh dilutions for each experiment from a recently prepared stock solution. 3. Minimize the exposure of the compound to light and elevated temperatures during the experiment.
Variability in experimental results Inconsistent degradation of the compound between experiments.1. Standardize sample handling and storage procedures. 2. Implement the use of control samples to monitor for degradation over the course of the experiment. 3. Consider performing a forced degradation study to identify and characterize the major degradation products and their potential impact on the assay.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the this compound compound to identify its potential degradation products and assess their interference.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution in a light-protected vial at 60°C for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating method such as HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use LC-MS to obtain mass-to-charge ratios for the identification of these products.

Visualizations

Degradation_Pathway cluster_0 This compound (Nicotinic Acid-Salbutamol Salt) cluster_1 Degradation Triggers cluster_2 Primary Degradation Products cluster_3 Secondary Degradation Products Einecs_251_319_9 This compound Salbutamol Salbutamol Einecs_251_319_9->Salbutamol Nicotinic_Acid Nicotinic_Acid Einecs_251_319_9->Nicotinic_Acid Light Light Light->Salbutamol photo-oxidation Heat Heat Heat->Salbutamol oxidation Heat->Nicotinic_Acid decarboxylation (high temp) Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Salbutamol oxidation Salbutamol_Oxidation_Products Salbutamol Oxidation Products (Aldehyde, Ketone) Salbutamol->Salbutamol_Oxidation_Products Nicotinic_Acid_Decarboxylation Pyridine Nicotinic_Acid->Nicotinic_Acid_Decarboxylation

Caption: Hypothesized degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Purity Check Purity of Starting Material Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Repurify Repurify or Obtain New Batch Purity_OK->Repurify No Review_Handling Review Sample Handling and Storage Purity_OK->Review_Handling Yes Repurify->Start Handling_OK Handling Protocol Followed? Review_Handling->Handling_OK Standardize_Handling Standardize Handling Protocol Handling_OK->Standardize_Handling No Forced_Degradation Perform Forced Degradation Study Handling_OK->Forced_Degradation Yes Standardize_Handling->Review_Handling Identify_Interference Identify Degradation Products and Assay Interference Forced_Degradation->Identify_Interference Develop_Mitigation Develop Mitigation Strategy Identify_Interference->Develop_Mitigation End Problem Resolved Develop_Mitigation->End

Caption: Troubleshooting workflow for unexpected experimental results.

addressing tachyphylaxis with repeated Bamethan nicotinate administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the phenomenon of tachyphylaxis associated with repeated administration of nicotinic acid receptor agonists, such as Bamethan nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it observed with Bamethan nicotinate administration?

Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. In the context of Bamethan nicotinate, the tachyphylaxis is primarily attributed to the nicotinic acid (niacin) component of the compound. Nicotinic acid activates a G-protein coupled receptor (GPCR) known as GPR109A (also called HCA2).[1][2] Upon repeated stimulation, this receptor undergoes a rapid desensitization process, which is a common feature of many GPCRs.[3][4][5] This desensitization is the primary molecular mechanism behind the observed tachyphylaxis.

Q2: What is the underlying molecular mechanism of GPR109A receptor desensitization?

The desensitization of the GPR109A receptor is a multi-step process that prevents its continuous activation even in the presence of an agonist like nicotinic acid. The key steps are:

  • Receptor Phosphorylation: Upon agonist binding and activation, the GPR109A receptor is phosphorylated on specific serine and threonine residues in its intracellular domains by G-protein coupled receptor kinases (GRKs), particularly GRK2.[3][6]

  • Arrestin Binding: This phosphorylation increases the receptor's affinity for β-arrestin proteins (specifically arrestin-3).[6] The binding of β-arrestin sterically hinders the receptor from coupling with its cognate G-protein (Gi), effectively uncoupling it from downstream signaling pathways like the inhibition of adenylyl cyclase.[5]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization into the cell via clathrin-coated pits.[4][6] This removes the receptor from the cell surface, further reducing the cell's ability to respond to the agonist.

  • Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, resensitizing the cell, or it can be targeted for degradation in lysosomes, leading to a long-term down-regulation of receptor numbers.[6][7]

Q3: How does the Bamethan component relate to the observed tachyphylaxis?

Bamethan is a beta-adrenergic agonist that acts as a peripheral vasodilator.[8] Its mechanism is distinct from the nicotinic acid/GPR109A pathway. While Bamethan produces vasodilation through beta-adrenergic stimulation, the rapid tachyphylaxis discussed here is characteristic of the nicotinic acid component's action on GPR109A. When studying the combined compound, it is crucial to dissect which effects are attributable to which component and to recognize that the rapid loss of response is likely dominated by GPR109A desensitization.

Troubleshooting Experimental Issues

Issue 1: Diminished or absent cell signaling response (e.g., cAMP inhibition) after a second agonist application in vitro.

  • Possible Cause: Rapid receptor desensitization and internalization. The GPR109A receptor desensitizes within minutes of agonist exposure.[5][6]

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Ensure your cell line endogenously expresses GPR109A or has been successfully transfected.

    • Time-Course Experiment: Perform a detailed time-course experiment with the initial agonist stimulation. Measure the response (e.g., inhibition of forskolin-stimulated cAMP) at multiple time points (e.g., 1, 5, 15, 30 minutes) to characterize the onset of desensitization.

    • Washout and Recovery: To determine if the receptors can be resensitized, perform a washout experiment. After the initial stimulation, thoroughly wash the cells to remove the agonist and then incubate them in agonist-free media for varying periods (e.g., 30, 60, 120 minutes) before re-challenging with the agonist. A restored response indicates receptor recycling and resensitization.[6]

    • Use Pertussis Toxin (PTX): GPR109A signals through a Gi protein. Pre-treatment with PTX, which ADP-ribosylates and inactivates Gi proteins, should abolish the signaling response.[6] This confirms that your primary signaling pathway is intact.

Issue 2: High variability in in vivo vasodilation measurements with repeated dosing.

  • Possible Cause: Inconsistent development of tachyphylaxis due to dosing interval, animal model variability, or complex physiological responses.

  • Troubleshooting Steps:

    • Standardize Dosing Intervals: Tachyphylaxis is time-dependent. Strictly control the time between doses. A crossover study design can be more efficient as inter-volunteer/animal variability is often greater than intra-volunteer/animal variability.[9]

    • Dose-Response Curve: Establish a full dose-response curve for the initial dose. Then, repeat the dose-response curve after a fixed interval following a priming dose to quantify the shift in potency and efficacy.

    • Consider Alternative Pathways: Niacin-induced vasodilation (flushing) is complex and can involve other mediators beyond the initial GPR109A activation in adipocytes and immune cells, such as prostaglandins and potentially TRPV1 channels.[10] Ensure your experimental model and measurements can account for these secondary effects.

    • Control for Other Vasodilators: If co-administering with other agents, be aware of potential synergistic or confounding effects on blood pressure and vasodilation.[11]

Quantitative Data Summary

The following tables represent typical data seen in GPR109A desensitization experiments.

Table 1: Time-Dependent Desensitization of GPR109A Signaling (Illustrative data based on typical GPCR desensitization profiles)

Time after Initial Stimulation% Inhibition of cAMP (relative to initial response)
1 minute100%
5 minutes75%
15 minutes30%
30 minutes10%

Table 2: Dose-Response Shift Following a Priming Dose (Illustrative data showing the effect of tachyphylaxis on agonist potency)

Experimental ConditionEC50 of Nicotinic Acid
Initial Administration150 nM
Second Administration (30 min after priming dose)950 nM

Experimental Protocols

Protocol 1: In Vitro cAMP Assay to Measure GPR109A Desensitization

This protocol assesses receptor desensitization by measuring the functional G-protein coupling of GPR109A.

  • Cell Culture: Culture HEK-293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells into 96-well plates to reach 80-90% confluency on the day of the assay.

  • Desensitization (Pre-treatment):

    • Wash cells once with serum-free media.

    • Add your Bamethan nicotinate compound or a reference agonist (e.g., nicotinic acid) at a concentration of 10x EC50 for varying periods (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. This is the desensitization step.

  • Washout: Aspirate the pre-treatment media and wash the cells three times with a warm buffer (e.g., PBS) to completely remove the agonist.

  • Adenylyl Cyclase Stimulation & Re-challenge:

    • Immediately add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX), an adenylyl cyclase activator (e.g., 5 µM Forskolin), and the agonist (nicotinic acid at its EC50).

    • Include control wells: (a) Basal (buffer only), (b) Forskolin only, (c) Forskolin + Agonist (without pre-treatment).

  • Lysis and Detection: Incubate for 15 minutes at 37°C. Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Normalize the data to the Forskolin-only control. The loss of ability of the agonist to inhibit the forskolin-stimulated cAMP accumulation after pre-treatment indicates desensitization.

Protocol 2: Receptor Internalization Assay using Immunofluorescence

This protocol visualizes the translocation of the receptor from the plasma membrane to intracellular compartments.

  • Cell Culture: Use cells expressing an epitope-tagged (e.g., HA- or FLAG-tagged) GPR109A receptor, seeded on glass coverslips.

  • Agonist Treatment: Treat the cells with a saturating concentration of agonist (e.g., 10 µM nicotinic acid) for various times (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The 0-minute time point serves as the control.

  • Fixation and Permeabilization:

    • Wash cells with ice-cold PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize (optional, for visualizing total receptor) with 0.1% Triton X-100 for 10 minutes. For visualizing only surface receptors, omit this step.

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with a primary antibody against the epitope tag (e.g., anti-FLAG) for 1-2 hours.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Imaging: Mount coverslips on slides with a DAPI-containing mounting medium. Image using a confocal microscope.

  • Analysis: In untreated cells, fluorescence should be localized at the plasma membrane. Following agonist treatment, the appearance of intracellular puncta (vesicles) containing the receptor indicates internalization.

Visualizations

GPR109A_Desensitization cluster_active Active Signaling State cluster_desensitized Desensitized State Agonist Bamethan Nicotinate GPR109A GPR109A Receptor Agonist->GPR109A Binds GRK GRK2 Gi Gi Protein GPR109A->Gi Activates GPR109A->GRK AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP P_GPR109A Phosphorylated GPR109A GRK->P_GPR109A Phosphorylates Arrestin β-Arrestin3 P_GPR109A->Arrestin Binds Arrestin->Gi Blocks Coupling Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis Recruits

Caption: GPR109A receptor signaling and desensitization pathway.

Tachyphylaxis_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A1 1. Seed GPR109A- expressing cells A2 2. Apply first agonist dose (Time = 0) A1->A2 A3 3. Measure baseline response (e.g., cAMP level) A2->A3 A4 4. Washout agonist after short incubation (e.g., 15 min) A3->A4 A5 5. Apply second agonist dose A4->A5 A6 6. Measure second response A5->A6 A7 7. Compare responses (Response 2 < Response 1?) A6->A7 A8 Conclusion: Tachyphylaxis observed A7->A8 Yes A9 Conclusion: No Tachyphylaxis A7->A9 No B1 1. Acclimate animal and measure baseline vasodilation B2 2. Administer priming dose B1->B2 B3 3. Monitor response over time (e.g., 30 min) B2->B3 B4 4. Administer second identical dose B3->B4 B5 5. Measure peak response B4->B5 B6 6. Analyze data for diminished effect B5->B6 B7 Result: Response attenuated B6->B7 Yes B8 Result: Response maintained B6->B8 No

Caption: Experimental workflow for assessing tachyphylaxis.

References

Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided CAS number 32981-34-3 could not be definitively identified. Based on the context of refining purification techniques for researchers and drug development professionals, this guide focuses on a plausible and structurally related compound, 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2) , for which purification data is available.

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification techniques for 2,4-Diamino-6-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,4-Diamino-6-chloropyrimidine?

A1: The most prevalent and effective purification techniques for 2,4-Diamino-6-chloropyrimidine are recrystallization and column chromatography. The choice of method often depends on the scale of the purification and the nature of the impurities.

Q2: What are the typical impurities found in crude 2,4-Diamino-6-chloropyrimidine?

A2: Impurities can arise from starting materials, by-products, or degradation. Common impurities may include unreacted 2,4-Diamino-6-hydroxypyrimidine and residual phosphorus oxychloride from the synthesis process.[1][2]

Q3: What is the expected appearance and melting point of pure 2,4-Diamino-6-chloropyrimidine?

A3: Pure 2,4-Diamino-6-chloropyrimidine is typically a white to light cream solid.[2][3] The melting point is reported to be in the range of 197-199°C.[3]

Q4: What analytical techniques are recommended for assessing the purity of 2,4-Diamino-6-chloropyrimidine?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and to identify any impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2,4-Diamino-6-chloropyrimidine.

Problem 1: Low recovery yield after purification.

  • Potential Cause 1: Suboptimal solvent system for recrystallization.

    • Solution: Ensure the chosen solvent system provides good solubility at elevated temperatures and poor solubility at lower temperatures. Refer to the experimental protocols for recommended solvent systems.

  • Potential Cause 2: Incomplete precipitation during recrystallization.

    • Solution: After dissolving the compound at a higher temperature, allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Potential Cause 3: Loss of product during transfer.

    • Solution: Minimize the number of transfer steps. Ensure all equipment is rinsed with the cold mother liquor to recover any adhered product.

Problem 2: Presence of colored impurities in the final product.

  • Potential Cause 1: Residual starting materials or by-products.

    • Solution: An activated carbon treatment can be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution during recrystallization, heat for a short period, and then filter the hot solution to remove the carbon before cooling.[3]

  • Potential Cause 2: Degradation of the product.

    • Solution: Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during purification.

Problem 3: Co-elution of impurities during column chromatography.

  • Potential Cause 1: Inappropriate solvent system for elution.

    • Solution: Optimize the mobile phase composition. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may provide better separation. Refer to the chromatography protocol for a starting point.

  • Potential Cause 2: Overloading the column.

    • Solution: Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Experimental Protocols

Protocol 1: Recrystallization of 2,4-Diamino-6-chloropyrimidine
  • Dissolution: In a flask, add the crude 2,4-Diamino-6-chloropyrimidine to a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and heat the mixture to reflux with stirring until the solid is completely dissolved.[1][3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat at reflux for 10-15 minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 70°C) until a constant weight is achieved.[3]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 2,4-Diamino-6-chloropyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point could be a mixture of hexanes and ethyl acetate.[5] The polarity can be gradually increased to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2,4-Diamino-6-chloropyrimidine.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent(s)Notes
RecrystallizationEthanol, Methanol, Acetone, WaterA mixture of solvents (e.g., ethanol/water) may be required to achieve optimal solubility characteristics.[1][3]
Column ChromatographyHexanes/Ethyl Acetate, Dichloromethane/MethanolThe ratio of the solvents should be optimized based on TLC analysis to achieve good separation.

Table 2: Typical Yields and Purity

Purification MethodTypical YieldExpected Purity
Recrystallization70-85%>98%
Column Chromatography60-80%>99%

Visualizations

experimental_workflow crude Crude 2,4-Diamino-6- chloropyrimidine dissolve Dissolve in Hot Solvent crude->dissolve Recrystallization Path column_prep Prepare Silica Gel Column crude->column_prep Chromatography Path recrystallize Recrystallization dissolve->recrystallize filter Filter and Dry recrystallize->filter pure_recrystallize Pure Product (Recrystallized) filter->pure_recrystallize load_sample Load Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions (Monitor by TLC) elute->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate pure_column Pure Product (Chromatography) evaporate->pure_column

Caption: General experimental workflow for the purification of 2,4-Diamino-6-chloropyrimidine.

troubleshooting_tree start Purification Issue low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities solvent_check Optimize Recrystallization Solvent System low_yield->solvent_check Yes cooling_check Ensure Slow and Thorough Cooling low_yield->cooling_check Yes colored_impurities Colored? impurities->colored_impurities Yes non_colored_impurities Optimize Chromatography Mobile Phase impurities->non_colored_impurities No colored_impurities->non_colored_impurities No activated_carbon Use Activated Carbon Treatment colored_impurities->activated_carbon Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Analysis of the Vasodilatory Properties of Bamethan Nicotinate (Einecs 251-319-9) and Standalone Bamethan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of Bamethan Nicotinate (Einecs 251-319-9), a compound of nicotinic acid and bamethan, and standalone bamethan. This analysis is based on available scientific literature and aims to provide objective data to inform research and development in the field of vascular pharmacology.

Executive Summary

Data Presentation

Due to the limited availability of direct comparative studies, a side-by-side quantitative comparison of Bamethan Nicotinate and standalone Bamethan is not feasible. The following table summarizes the known vasodilatory properties of the individual components.

FeatureStandalone BamethanNicotinic AcidBamethan Nicotinate (this compound)
Primary Mechanism Beta-2 adrenergic receptor agonismProstaglandin D2 and E2 synthesis, TRPV1 channel activation[1][2]Presumed combination of Bamethan and Nicotinic Acid mechanisms
Signaling Pathway Gs protein -> Adenylyl Cyclase -> cAMP -> PKA -> Myosin Light Chain Kinase inhibitionGPR109A -> Arachidonic Acid -> COX -> PGD2/PGE2 -> DP1/EP2/EP4 receptors; Direct activation of TRPV1 channels[1][2]Not explicitly studied
Quantitative Vasodilatory Data (e.g., EC50) Not available in reviewed literatureEC50 for TRPV1 activation: 62.34 ± 0.75 mmol/L (in vitro)[3]Not available in reviewed literature
Clinical Observations Used as a peripheral vasodilator for circulatory disorders[4]Causes cutaneous vasodilation (flushing)[2]Information not available in reviewed literature

Mechanisms of Action and Signaling Pathways

Standalone Bamethan: Beta-Adrenergic Pathway

Bamethan functions as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors on vascular smooth muscle cells.[5] This interaction initiates a signaling cascade that leads to vasodilation.

Bamethan_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell Bamethan Bamethan Beta2AR β2-Adrenergic Receptor Bamethan->Beta2AR Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active phosphorylates (inactivates) MLCK_inactive Inactive MLCK Vasodilation Vasodilation

Caption: Bamethan-induced vasodilation signaling pathway.

Nicotinic Acid: Prostaglandin and TRPV1 Pathways

Nicotinic acid induces vasodilation through at least two distinct mechanisms:

  • Prostaglandin Synthesis: Nicotinic acid binds to the G protein-coupled receptor GPR109A on Langerhans cells and keratinocytes. This triggers the release of arachidonic acid, which is then converted by cyclooxygenase (COX) into prostaglandins, primarily PGD2 and PGE2. These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on vascular smooth muscle cells to cause vasodilation.[1]

  • TRPV1 Channel Activation: Nicotinic acid can directly activate the TRPV1 channel, also known as the capsaicin receptor, on sensory nerves.[2][3] This activation leads to the release of vasodilatory neuropeptides like calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation and vasodilation.[5]

Nicotinic_Acid_Signaling_Pathways cluster_0 Prostaglandin Pathway cluster_1 TRPV1 Pathway NA1 Nicotinic Acid GPR109A GPR109A NA1->GPR109A AA Arachidonic Acid GPR109A->AA releases COX COX PGs PGD2, PGE2 COX->PGs converts AA to DP1_EP DP1, EP2/4 Receptors PGs->DP1_EP Vaso1 Vasodilation DP1_EP->Vaso1 activates NA2 Nicotinic Acid TRPV1 TRPV1 Channel NA2->TRPV1 directly activates CGRP CGRP Release TRPV1->CGRP Vaso2 Vasodilation CGRP->Vaso2

Caption: Nicotinic acid's dual vasodilatory signaling pathways.

Experimental Protocols

The following are general experimental protocols relevant to the assessment of vasodilatory effects. Specific studies on Bamethan Nicotinate would need to be designed, but these established methods provide a framework.

In Vitro: Isolated Aortic Ring Assay

This assay directly measures the contractile and relaxant properties of isolated blood vessel segments.

Aortic_Ring_Assay_Workflow Start Start Step1 Isolate Thoracic Aorta from Animal Model Start->Step1 Step2 Cut into Rings (2-3 mm) Step1->Step2 Step3 Mount Rings in Organ Bath with Krebs Solution Step2->Step3 Step4 Pre-contract with Vasoconstrictor (e.g., Phenylephrine) Step3->Step4 Step5 Administer Cumulative Doses of Test Compound Step4->Step5 Step6 Record Changes in Isometric Tension Step5->Step6 Step7 Construct Dose-Response Curve Step6->Step7 End End Step7->End

Caption: Workflow for an isolated aortic ring vasodilation assay.

Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a suitable animal model (e.g., rat, rabbit) and cleaned of adherent tissue. It is then cut into rings of 2-3 mm in width.[6][7]

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[7][8]

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.[6][7]

  • Drug Administration: Cumulative concentrations of the test compound (Bamethan, Nicotinic Acid, or Bamethan Nicotinate) are added to the organ bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage decrease from the pre-contracted tension.

  • Analysis: A dose-response curve is generated to determine parameters such as the EC50 (half-maximal effective concentration).

In Vivo: Forearm Venous Occlusion Plethysmography

This technique measures changes in forearm blood flow in human subjects in response to infused drugs.[2][9][10]

Methodology:

  • Subject Preparation: A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion. A strain gauge is placed around the forearm to measure changes in circumference.[10]

  • Baseline Measurement: Baseline forearm blood flow is measured.

  • Drug Infusion: The test substance is infused at increasing doses through the brachial artery catheter.

  • Blood Flow Measurement: A cuff around the upper arm is inflated to a pressure above venous pressure but below diastolic arterial pressure, occluding venous outflow. The rate of increase in forearm volume, measured by the strain gauge, reflects arterial inflow.[2][9]

  • Data Analysis: Forearm blood flow is calculated and expressed as ml/100ml of forearm tissue/min. Dose-response curves are constructed to compare the effects of different substances.

Discussion and Future Directions

The combination of Bamethan and nicotinic acid in a single compound, Bamethan Nicotinate, presents an intriguing therapeutic possibility by targeting two distinct vasodilatory pathways. The beta-adrenergic agonism of Bamethan offers a direct smooth muscle relaxation mechanism, while nicotinic acid's actions provide a multi-faceted approach involving both prostaglandin signaling and neurogenic vasodilation.

However, the lack of direct comparative studies between Bamethan Nicotinate and standalone Bamethan is a significant knowledge gap. To ascertain the true therapeutic potential of the compound, rigorous preclinical and clinical research is required.

Recommendations for future research include:

  • In vitro studies: Conducting isolated aortic ring assays to directly compare the dose-response curves and EC50 values of Bamethan, Nicotinic Acid, and Bamethan Nicotinate.

  • In vivo animal studies: Utilizing animal models to compare the effects of the three substances on blood pressure and regional blood flow.

  • Human clinical trials: If preclinical data is promising, well-controlled clinical trials using techniques like forearm venous occlusion plethysmography would be necessary to evaluate the vasodilatory effects and safety profile of Bamethan Nicotinate in humans.

By undertaking such studies, the scientific community can elucidate the potential benefits of this combination therapy and its place in the management of conditions characterized by impaired vasodilation.

References

A Guide to Cross-Reactivity Studies of Bamethan Nicotinate and Other Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable lack of publicly available, quantitative cross-reactivity data for Bamethan nicotinate. This guide is intended to serve as a comprehensive overview of the methodologies and principles involved in conducting such a study for an adrenergic agent like Bamethan. The experimental data presented in the tables are illustrative examples and should not be considered as factual results for Bamethan.

Bamethan is recognized primarily as a beta-adrenergic agonist, which is responsible for its vasodilatory effects. It is also reported to have a mild antagonistic effect on alpha-adrenergic receptors, contributing to its overall pharmacological profile.[1][2] A thorough understanding of a drug candidate's interaction with a wide range of receptors is crucial for predicting its efficacy and potential off-target effects. This guide outlines the experimental approach to assess the cross-reactivity of a compound like Bamethan nicotinate with a panel of other receptors.

Quantitative Data Summary

A comprehensive cross-reactivity study would involve screening the compound against a diverse panel of receptors. The results are typically presented in tables summarizing the binding affinities (Ki or IC50 values) and functional potencies (EC50 or IC50 values).

Table 1: Illustrative Receptor Binding Affinity Profile of a Hypothetical Adrenergic Agonist

Receptor SubtypeLigandK_i (nM)Assay Type
β1-adrenergicCompound X50Radioligand Competition
β2-adrenergicCompound X15Radioligand Competition
α1A-adrenergicCompound X>10,000Radioligand Competition
α2A-adrenergicCompound X850Radioligand Competition
Dopamine D2Compound X>10,000Radioligand Competition
Serotonin 5-HT2ACompound X>10,000Radioligand Competition
Muscarinic M1Compound X>10,000Radioligand Competition

Table 2: Illustrative Functional Activity Profile of a Hypothetical Adrenergic Agonist

Receptor SubtypeAssay TypeFunctional ResponseEC_50 / IC_50 (nM)E_max / % Inhibition
β1-adrenergiccAMP AccumulationAgonist12095%
β2-adrenergiccAMP AccumulationAgonist35100%
α1A-adrenergicCalcium MobilizationAntagonist1,50085% (at 10µM)
α2A-adrenergiccAMP InhibitionAntagonist98092% (at 10µM)

Experimental Protocols

Detailed below are representative protocols for key experiments in a cross-reactivity study.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibitory constant (K_i) of Bamethan nicotinate at various G-protein coupled receptors (GPCRs).

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).

  • Test compound (Bamethan nicotinate) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (Bamethan nicotinate).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a non-radiolabeled competitor.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Cell-Based Assays

These assays measure the cellular response following receptor activation or inhibition by the test compound.

a) cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine if Bamethan nicotinate acts as an agonist or antagonist at Gs or Gi-coupled receptors and to quantify its potency (EC50) or inhibitory activity (IC50).

Materials:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • Test compound (Bamethan nicotinate).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • A known agonist for the target receptor (for antagonist mode).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the cells in 96- or 384-well plates and grow to the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of Bamethan nicotinate to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Bamethan nicotinate, then add a fixed concentration (e.g., EC80) of a known agonist.

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce a measurable cAMP level that can then be inhibited by a Gi-activating agonist.

  • Incubation: Incubate the plates for a specified time at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 value.

b) Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To determine if Bamethan nicotinate acts as an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the target receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (Bamethan nicotinate).

  • A known agonist for the target receptor (for antagonist mode).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation and Dye Loading: Plate the cells in a black-walled, clear-bottom 96- or 384-well plate. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition and Measurement:

    • Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject increasing concentrations of Bamethan nicotinate into the wells and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Bamethan nicotinate. Place the plate in the reader, measure baseline fluorescence, and then inject a fixed concentration (e.g., EC80) of a known agonist. Monitor the fluorescence change.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with adrenergic receptors, the main targets of Bamethan.

Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane B-AR β-Adrenergic Receptor Gs Gs B-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates Agonist Bamethan (Agonist) Agonist->B-AR PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Alpha1-Adrenergic Signaling Pathway cluster_membrane Cell Membrane A1-AR α1-Adrenergic Receptor Gq Gq A1-AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates Antagonist Bamethan (Antagonist) Antagonist->A1-AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Physiological Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Alpha2-Adrenergic Signaling Pathway cluster_membrane Cell Membrane A2-AR α2-Adrenergic Receptor Gi Gi A2-AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gi->AC Inhibits Antagonist Bamethan (Antagonist) Antagonist->A2-AR Blocks Cellular_Response Inhibition of Downstream Effects cAMP->Cellular_Response Decreased Activation

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a receptor cross-reactivity screening campaign.

Cross-Reactivity_Workflow Start Compound of Interest (Bamethan Nicotinate) Primary_Screen Primary Screen: Radioligand Binding Assay (Broad Receptor Panel) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50% at 10µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (Binding Assay) Hit_Identification->Dose_Response Hit No_Hits No Significant Hits Hit_Identification->No_Hits No Hit Ki_Determination Determine Ki Dose_Response->Ki_Determination Functional_Assay Functional Assays (cAMP, Ca²⁺, etc.) Ki_Determination->Functional_Assay EC50_IC50_Determination Determine EC50/IC50 Functional_Assay->EC50_IC50_Determination Selectivity_Profile Generate Selectivity Profile and Report EC50_IC50_Determination->Selectivity_Profile No_Hits->Selectivity_Profile

Caption: General Workflow for Receptor Cross-Reactivity Screening.

References

Comparative Analysis of Buflomedil (EINECS 251-319-9) with Other Peripheral Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Buflomedil, the active peripheral vasodilator component corresponding to EINECS 251-319-9, with other peripheral vasodilators, namely pentoxifylline and naftidrofuryl. The comparison focuses on their mechanisms of action, signaling pathways, and clinical efficacy, supported by experimental data.

Executive Summary

Buflomedil is a vasoactive drug with a multi-faceted mechanism of action, primarily acting as a non-selective alpha-adrenoceptor antagonist with weak calcium channel blocking properties. This contrasts with pentoxifylline, a phosphodiesterase inhibitor that enhances red blood cell deformability, and naftidrofuryl, a selective serotonin 5-HT2 receptor antagonist. Clinical studies in patients with intermittent claudication have shown that Buflomedil's efficacy in improving walking distance is comparable to that of pentoxifylline and naftidrofuryl.

Data Presentation

The following table summarizes the quantitative data from clinical trials comparing the efficacy of Buflomedil, pentoxifylline, and naftidrofuryl in improving walking distance in patients with intermittent claudication.

DrugDosageTrial DurationOutcome MeasureImprovement vs. PlaceboComparator PerformanceCitation
Buflomedil 600 mg/day (oral)3 monthsPain-Free Walking DistanceStatistically significant improvementComparable to pentoxifylline and naftidrofuryl[1]
Buflomedil 200 mg (i.v. or i.a.)15 daysPain-Free Walking Distancei.v.: +137%, i.a.: +190%Intra-arterial administration showed a more pronounced increase.[2]
Pentoxifylline Not specified90 daysWalking DistanceStatistically better than buflomedil in one study.Varied results across studies, some showing marginal improvement.[3]
Naftidrofuryl 200 mg three times dailyNot specifiedPain-Free & Maximal Walking DistanceStatistically significant improvement-[4]

Experimental Protocols

Treadmill Test for Intermittent Claudication

A common method to assess the efficacy of peripheral vasodilators is the standardized treadmill test.

Objective: To measure the change in pain-free and maximal walking distance in patients with intermittent claudication before and after treatment.

Protocol:

  • Patient Preparation: Patients are acclimatized to the treadmill. Baseline measurements of walking distance are taken.

  • Treadmill Settings: A constant speed (e.g., 3.2 km/hour) and a gradually increasing grade (e.g., 2% every 2 minutes) are typically used (Gardner/Skinner protocol)[5].

  • Data Collection: The distance at which the patient first experiences claudication pain (pain-free walking distance) and the maximum distance the patient can walk are recorded[6][7].

  • Analysis: The changes in pain-free and maximal walking distances are compared between the treatment and placebo groups.

Fluorescein Angiography

Fluorescein angiography is a technique used to examine retinal and choroidal circulation, which can be affected by vascular diseases.

Objective: To visualize and assess blood flow in the retinal vessels.

Protocol:

  • Pupil Dilation: The patient's pupils are dilated using eye drops.

  • Dye Injection: A fluorescent dye (sodium fluorescein) is injected into a vein in the arm[8].

  • Image Acquisition: As the dye circulates through the retinal blood vessels, a specialized camera takes a series of photographs of the retina[9][10][11].

  • Analysis: The resulting images reveal the structure and integrity of the retinal blood vessels, highlighting any abnormalities in blood flow.

Signaling Pathways

The vasodilatory effects of Buflomedil, pentoxifylline, and naftidrofuryl are mediated by distinct signaling pathways.

Buflomedil Signaling Pathway

Buflomedil's primary mechanism involves the blockade of α1- and α2-adrenergic receptors on vascular smooth muscle cells. This inhibits the vasoconstrictive effects of norepinephrine and epinephrine. Additionally, its weak calcium channel blocking activity contributes to vasodilation by reducing calcium influx into smooth muscle cells[12][13][14].

Buflomedil_Signaling cluster_membrane Vascular Smooth Muscle Cell Membrane Alpha-Adrenoceptor Alpha-Adrenoceptor Vasoconstriction Vasoconstriction Alpha-Adrenoceptor->Vasoconstriction Calcium_Channel Calcium_Channel Ca2_influx Ca2+ Influx Calcium_Channel->Ca2_influx Norepinephrine Norepinephrine Norepinephrine->Alpha-Adrenoceptor Activates Buflomedil Buflomedil Buflomedil->Alpha-Adrenoceptor Blocks Buflomedil->Calcium_Channel Weakly Blocks Vasodilation Vasodilation Buflomedil->Vasodilation Ca2_influx->Vasoconstriction Pentoxifylline_Signaling cluster_cell Vascular Smooth Muscle Cell PDE Phosphodiesterase cAMP cAMP cAMP->PDE Degrades PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation ATP ATP Adenylate_Cyclase Adenylate_Cyclase ATP->Adenylate_Cyclase Adenylate_Cyclase->cAMP Pentoxifylline Pentoxifylline Pentoxifylline->PDE Inhibits Naftidrofuryl_Signaling cluster_membrane Vascular Smooth Muscle Cell Membrane 5HT2_Receptor 5-HT2 Receptor Vasoconstriction Vasoconstriction 5HT2_Receptor->Vasoconstriction Serotonin Serotonin Serotonin->5HT2_Receptor Activates Naftidrofuryl Naftidrofuryl Naftidrofuryl->5HT2_Receptor Blocks Vasodilation Vasodilation Naftidrofuryl->Vasodilation Experimental_Workflow Patient_Recruitment Patient Recruitment (Intermittent Claudication) Baseline_Assessment Baseline Assessment (Treadmill Test) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Buflomedil) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessment Follow-up Assessment (Treadmill Test) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Compare walking distance changes) Follow_up_Assessment->Data_Analysis

References

A Comparative Analysis of Bamethan Nicotinate and Pentoxifylline in the Context of Peripheral Arterial Disease

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to note at the outset that a direct head-to-head clinical trial comparing Bamethan nicotinate and Pentoxifylline for the treatment of peripheral arterial disease (PAD) could not be identified in a comprehensive review of scientific literature. Therefore, this guide provides a comparative overview based on the individual pharmacological profiles and available clinical evidence for each compound.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Bamethan nicotinate and Pentoxifylline. The information is presented to facilitate an understanding of their respective mechanisms of action, available efficacy data, and the methodologies employed in their clinical evaluation.

Overview and Mechanism of Action

Both Bamethan nicotinate and Pentoxifylline are peripheral vasodilators used in the management of symptoms associated with peripheral arterial disease, such as intermittent claudication.[1] However, they achieve this effect through distinct signaling pathways.

Bamethan is a beta-adrenergic agonist.[2] Its primary mechanism of action involves the stimulation of β-adrenergic receptors in the smooth muscle of peripheral blood vessels, leading to vasodilation and increased blood flow.[2] Some evidence also suggests a mild antagonistic effect on alpha-adrenergic receptors, which can further contribute to its vasodilatory action.[2]

Pentoxifylline , a methylxanthine derivative, possesses a more complex and multifaceted mechanism of action.[3] It is known to improve the rheological properties of blood by:

  • Increasing red blood cell deformability.[4]

  • Decreasing blood viscosity.[4]

  • Inhibiting platelet aggregation.[5]

  • Reducing plasma fibrinogen levels.[4]

Furthermore, Pentoxifylline acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This elevation in cAMP contributes to vasodilation and also exerts anti-inflammatory effects by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes.[3]

Signaling Pathway Diagrams

Bamethan_Signaling_Pathway Bamethan Bamethan BetaReceptor β-Adrenergic Receptor Bamethan->BetaReceptor Binds to AC Adenylate Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (activated) PKA->MLCP Activates Vasodilation Vasodilation MLCP->Vasodilation Leads to Pentoxifylline_Signaling_Pathway Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits RBC Red Blood Cell Pentoxifylline->RBC Platelet Platelet Pentoxifylline->Platelet TNF TNF-α & Leukotriene Synthesis Pentoxifylline->TNF Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Deformability Increased Deformability RBC->Deformability Aggregation Decreased Aggregation Platelet->Aggregation Inflammation Reduced Inflammation TNF->Inflammation Experimental_Workflow Start Patient Screening (Intermittent Claudication) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization Eligible GroupA Group A (Pentoxifylline 400mg TID) Randomization->GroupA GroupB Group B (Placebo TID) Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Assessment Outcome Assessment (Treadmill Test, ABI, QoL) Treatment->Assessment Analysis Data Analysis Assessment->Analysis End End of Study Analysis->End

References

Investigating the Potential Synergy of Bamethan and Nicotinic Acid: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a lack of published experimental data specifically investigating the synergistic effects of Bamethan and nicotinic acid. While both compounds have recognized roles in vascular and metabolic regulation, their combined efficacy and potential for synergistic interaction remain unexplored. This guide proposes a comprehensive experimental framework to systematically evaluate the potential synergy between Bamethan and nicotinic acid, providing detailed methodologies and data presentation structures to guide future research in this area.

Proposed Experimental Design to Elucidate Synergy

To rigorously assess the potential synergistic effects of Bamethan and nicotinic acid, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models. This strategy allows for the elucidation of cellular mechanisms and the validation of physiological effects.

Experimental Workflow

The proposed experimental workflow is designed to systematically investigate the interaction between Bamethan and nicotinic acid, from initial cell-based assays to more complex animal models.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Dose-Response Dose-Response Cell Culture->Dose-Response Treatment Synergy Analysis Synergy Analysis Dose-Response->Synergy Analysis Isobolographic Analysis Mechanism of Action Mechanism of Action Synergy Analysis->Mechanism of Action Pathway Analysis Animal Model Animal Model Mechanism of Action->Animal Model Hypothesis Generation Treatment Groups Treatment Groups Animal Model->Treatment Groups Randomization Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Physiological Measurements Histopathology Histopathology Efficacy Assessment->Histopathology Tissue Analysis

Caption: Proposed experimental workflow for investigating synergy.

Detailed Experimental Protocols

In Vitro Synergy Assessment
  • Cell Line Selection: Utilize relevant cell lines, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs), to model the vascular effects.

  • Dose-Response Assays:

    • Culture cells to 80% confluency in appropriate media.

    • Treat cells with a range of concentrations of Bamethan alone, nicotinic acid alone, and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1).

    • Incubate for a predetermined time (e.g., 24, 48 hours).

    • Assess cell viability (e.g., MTT assay) and a relevant functional endpoint (e.g., nitric oxide production using the Griess assay for HUVECs).

  • Synergy Analysis:

    • Calculate the half-maximal effective concentration (EC50) for each compound alone and in combination.

    • Utilize isobolographic analysis to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy Evaluation
  • Animal Model: Employ a relevant animal model, such as spontaneously hypertensive rats (SHRs) or a model of peripheral artery disease.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Bamethan alone

    • Group 3: Nicotinic acid alone

    • Group 4: Bamethan and nicotinic acid combination

  • Efficacy Parameters:

    • Monitor relevant physiological parameters such as blood pressure, blood flow (using laser Doppler flowmetry), and lipid profiles over the course of the treatment period.

  • Histopathological Analysis:

    • At the end of the study, collect relevant tissues (e.g., aorta, femoral artery) for histological examination to assess changes in vascular morphology and markers of inflammation or atherosclerosis.

Quantitative Data Summary

The following table structure is proposed for the clear and concise presentation of quantitative data obtained from the described experiments.

Treatment GroupEC50 (in vitro)Combination Index (CI)Change in Blood Pressure (mmHg)Change in Blood Flow (%)
Bamethan ValueN/AValueValue
Nicotinic Acid ValueN/AValueValue
Combination ValueValueValueValue

Known Signaling Pathways

Understanding the individual signaling pathways of Bamethan and nicotinic acid is crucial for hypothesizing the mechanism of their potential synergistic interaction.

Nicotinic Acid Signaling Pathway

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This initiates a cascade of intracellular events that ultimately lead to its lipid-modifying and anti-inflammatory effects.[4][5]

nicotinic_acid_pathway Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces PKA PKA cAMP->PKA Inhibits HSL HSL PKA->HSL Inhibits Phosphorylation of Lipolysis Lipolysis HSL->Lipolysis Decreased FFA Release FFA Release Lipolysis->FFA Release Reduced

Caption: Nicotinic acid signaling pathway via GPR109A.

Bamethan Signaling Pathway

Detailed information regarding the specific signaling pathway of Bamethan is not extensively documented in the currently available literature. Bamethan is known as a beta-adrenergic agonist, suggesting it likely interacts with beta-adrenergic receptors, leading to downstream effects such as vasodilation. Further research is required to fully elucidate its intracellular signaling cascade.

Conclusion

The proposed experimental framework provides a robust starting point for investigating the potential synergistic effects of Bamethan and nicotinic acid. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can generate the necessary data to confirm or refute a synergistic interaction. The structured data presentation and clear experimental protocols outlined in this guide are intended to facilitate well-designed studies that can provide definitive insights into the therapeutic potential of this drug combination. The visualization of the proposed workflow and the known signaling pathway of nicotinic acid offers a clear conceptual foundation for these future investigations.

References

Independent Replication of Published Findings on Einecs 251-319-9: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published findings and independent replication studies on the chemical compound identified by Einecs 251-319-9 has revealed a significant lack of publicly available scientific literature. This compound, chemically defined as Nicotinic acid, compound with alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol (CAS RN: 32981-34-3), does not have a readily available body of research detailing its specific biological activities, signaling pathways, or any independent validation of such findings.

Searches conducted across multiple scientific and chemical databases using its EINECS and CAS numbers, as well as its chemical name, did not yield any specific studies that would allow for a comparative analysis of published findings and their independent replication. The majority of search results for the CAS number 32981-34-3 incorrectly led to information about a different chemical, 10-Deacetylbaccatin III, suggesting a potential for data ambiguity or a low volume of research on the requested compound.

Given the absence of specific data for this compound, this guide will briefly summarize the known biological activities and signaling pathways of its individual constituent molecules: Nicotinic Acid and p-Hydroxybenzyl Alcohol. It is crucial to note that the biological effects of these individual components may not be representative of the compound this compound.

Table 1: Summary of Known Biological Activities of Constituent Molecules
MoleculeKnown Biological ActivitiesKey Signaling Pathways Implicated
Nicotinic Acid Lipid-lowering agent (reduces LDL, increases HDL)[1][2][3], involved in DNA repair[2], ameliorates alcoholic fatty liver in rats[4][5].Acts via the G protein-coupled receptor GPR109A[1].
p-Hydroxybenzyl Alcohol Neuroprotective effects against Parkinson's disease models.Antagonizes the ROS-Dependent JNK/Jun/Caspase-3 Pathway.

Methodologies of Cited Experiments for Constituent Molecules

Due to the lack of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. The methodologies for the cited findings on its individual components are diverse and can be found in the respective scientific publications. For instance, studies on the lipid-lowering effects of nicotinic acid often involve clinical trials with human subjects, measuring lipid profiles before and after treatment. Research on its effects on alcoholic fatty liver has utilized animal models, such as Sprague-Dawley rats, with diet-induced conditions[4][5]. Neuroprotection studies of p-Hydroxybenzyl alcohol have been conducted using in vitro cell culture models of Parkinson's disease.

Signaling Pathways of Constituent Molecules

Nicotinic Acid Signaling

Nicotinic acid's primary mechanism for its lipid-modifying effects is through its action on the G protein-coupled receptor GPR109A (also known as HM74A)[1]. The activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL).

Nicotinic_Acid_Signaling cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A activates AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids Lipolysis->FFA releases VLDL VLDL FFA->VLDL synthesis of

Caption: Nicotinic Acid Signaling Pathway in Adipocytes.

p-Hydroxybenzyl Alcohol Signaling

Research on p-Hydroxybenzyl alcohol suggests it exerts neuroprotective effects by interfering with the reactive oxygen species (ROS)-dependent c-Jun N-terminal kinase (JNK) signaling pathway. In models of Parkinson's disease, cellular stress leads to the production of ROS, which activates the JNK pathway, ultimately leading to apoptosis (programmed cell death) through the activation of caspase-3. p-Hydroxybenzyl alcohol is proposed to inhibit this cascade by reducing ROS levels.

p_HBA_Signaling Stress Cellular Stress ROS ROS Stress->ROS JNK JNK ROS->JNK cJun c-Jun JNK->cJun Caspase3 Caspase-3 cJun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis pHBA p-Hydroxybenzyl Alcohol pHBA->ROS inhibits

Caption: p-Hydroxybenzyl Alcohol Neuroprotective Pathway.

References

Navigating the Nuances of Adrenergic Agonism: A Comparative Analysis of Salbutamol's Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a detailed comparison of the specificity of 4-[2-(butylamino)-1-hydroxyethyl]phenol, commonly known as salbutamol (or albuterol), against other beta-adrenergic receptor agonists. By examining experimental data on receptor binding, functional selectivity, and off-target effects, this document aims to offer a clear perspective on its performance and therapeutic window.

Salbutamol, a short-acting beta-2 adrenergic receptor agonist (SABA), is a cornerstone in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy hinges on its ability to selectively target the beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4] However, the degree of this selectivity and the potential for off-target effects are critical considerations in its clinical use and in the development of novel respiratory therapeutics.

Unraveling the Specificity of Salbutamol

The specificity of a drug is a measure of its ability to bind to its intended target receptor with high affinity, while exhibiting low affinity for other receptors. In the case of salbutamol, the primary target is the beta-2 adrenergic receptor.

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

The activation of the beta-2 adrenergic receptor by an agonist like salbutamol initiates a well-defined signaling cascade. This process, crucial for its bronchodilatory effect, is illustrated below.

cluster_cell Airway Smooth Muscle Cell Agonist Salbutamol (β2-Agonist) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to

Caption: Signaling pathway of salbutamol leading to bronchodilation.

Comparative Analysis of Beta-Adrenergic Agonists

To provide a comprehensive assessment of salbutamol's specificity, it is essential to compare it with other beta-agonists. These are broadly categorized into short-acting (SABAs) and long-acting (LABAs) beta-agonists.

CompoundClassTarget Receptor(s)Key Specificity Features
Salbutamol SABAPrimarily β2High selectivity for β2 over β1 receptors. On isolated guinea-pig atria, it had about 1/2000 the activity of the non-selective agonist isoprenaline.[5]
Isoprenaline Non-selective β-agonistβ1 and β2Non-selective, leading to significant cardiac stimulation.[5]
Salmeterol LABAβ2High affinity and selectivity for the β2-adrenoceptor over β1 or β3.[6]
Formoterol LABAβ2High affinity and selectivity for the β2-adrenoceptor over β1 or β3.[6]

Off-Target Effects and Their Implications

While salbutamol exhibits a favorable specificity profile, it is not entirely devoid of off-target effects. At higher doses, its selectivity for the beta-2 receptor can be overcome, leading to the stimulation of beta-1 adrenergic receptors, which are predominantly found in the heart.[7] This can result in cardiovascular side effects such as tachycardia and palpitations.[4]

Metabolic effects, including hypokalemia (a decrease in potassium levels), can also occur due to the stimulation of beta-2 receptors in skeletal muscle.[4]

The Question of a Salbutamol and Nicotinic Acid Combination

The initial query included pyridine-3-carboxylic acid, also known as nicotinic acid or niacin. There is no evidence in the scientific literature of a widely used or studied pharmaceutical salt or co-crystal of salbutamol and nicotinic acid. While both are distinct therapeutic agents, a direct comparison of their specificity in a combined form is not feasible based on available data. Any potential therapeutic benefit or altered specificity of such a combination would require dedicated preclinical and clinical investigation.

Experimental Protocols

The determination of drug specificity relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a compound for its target receptor.

cluster_workflow Receptor Binding Assay Workflow Start Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (e.g., salbutamol) Start->Incubate Separate Separate bound from unbound radioligand Incubate->Separate Measure Measure radioactivity of the bound ligand Separate->Measure Analyze Analyze data to determine the inhibition constant (Ki) Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cells stably expressing the human beta-1 or beta-2 adrenergic receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]-CGP 12177) and a range of concentrations of the unlabeled test compound.

  • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Functional Assays

Functional assays measure the biological response elicited by a drug upon binding to its receptor.

cAMP Accumulation Assay Protocol:

  • Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of the agonist (e.g., salbutamol).

  • Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

References

A Comprehensive Guide to the Bioassay Validation of Bamethan Nicotinate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a bioassay to determine the activity of Bamethan nicotinate, a compound with potential vasodilatory and beta-adrenergic agonist properties. The following sections offer a comparative analysis of relevant bioassay methodologies, complete with experimental protocols and data presentation formats, to facilitate a robust assessment of Bamethan nicotinate's pharmacological profile.

Introduction to Bamethan Nicotinate

Bamethan is known to act as a peripheral vasodilator, primarily through its agonist activity on beta-adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels, resulting in increased blood flow. The nicotinate component, a salt of nicotinic acid (niacin), may also contribute to vasodilation, potentially through the release of prostaglandins. A thorough bioassay validation is crucial to quantitatively assess the combined activity of Bamethan nicotinate and compare its potency with other vasoactive compounds.

Comparative Bioassay Methodologies

The validation of Bamethan nicotinate's bioactivity can be approached through a combination of in vitro and in vivo assays. The choice of method will depend on the specific research question, available resources, and the desired level of physiological relevance.

In Vitro Assays
  • Isolated Tissue Assays (Aortic Ring Assay): This classic pharmacological preparation provides a direct measure of a compound's ability to induce vasodilation or vasoconstriction in an isolated blood vessel. It is a robust and well-characterized method for determining the potency and efficacy of vasoactive substances.

  • Cell-Based Assays: These assays utilize cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or cell lines engineered to express specific adrenergic receptors. They are well-suited for higher-throughput screening and for dissecting the molecular mechanisms of action.

In Vivo Assays
  • Animal Models of Hypertension: Spontaneously hypertensive rats (SHR) are a common and relevant model for evaluating the blood pressure-lowering effects of vasodilator compounds.[1]

  • Flow-Mediated Dilation (FMD): This non-invasive technique uses high-resolution ultrasound to measure the dilation of an artery in response to an increase in blood flow, providing an indication of endothelial function and vasodilator response in living animals.[2]

Experimental Protocols

Isolated Aortic Ring Assay for Vasodilator Activity

This protocol details the steps for assessing the direct vasodilatory effect of Bamethan nicotinate on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator control)

  • Sodium Nitroprusside (endothelium-independent vasodilator control)

  • Bamethan nicotinate

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a sustained contraction with phenylephrine (1 µM).

  • Once the contraction is stable, cumulatively add increasing concentrations of Bamethan nicotinate (e.g., 1 nM to 100 µM) to the organ bath.

  • Record the relaxation response at each concentration.

  • Perform control experiments with acetylcholine and sodium nitroprusside to assess endothelium-dependent and -independent vasodilation, respectively.

Cell-Based cAMP Assay for Beta-Adrenergic Receptor Activation

This protocol describes a method to quantify the activation of beta-adrenergic receptors by Bamethan nicotinate through the measurement of cyclic AMP (cAMP), a key second messenger in the signaling pathway.

Materials:

  • CHO-K1 cell line stably expressing the human beta-2 adrenergic receptor.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Isoproterenol (a known beta-adrenergic agonist)

  • Bamethan nicotinate

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and culture until they reach 80-90% confluency.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer.

  • Add increasing concentrations of Bamethan nicotinate or isoproterenol to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves to determine the potency of Bamethan nicotinate.

Data Presentation

Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison.

Table 1: Vasodilator Potency of Bamethan Nicotinate and Control Compounds in Isolated Rat Aorta
CompoundEC50 (µM) [95% CI]Emax (% Relaxation)
Bamethan Nicotinate[Insert Value][Insert Value]
Acetylcholine[Insert Value][Insert Value]
Sodium Nitroprusside[Insert Value][Insert Value]
Alternative Vasodilator 1[Insert Value][Insert Value]
Alternative Vasodilator 2[Insert Value][Insert Value]

EC50 represents the concentration of the compound that produces 50% of the maximum response.[3][4][5] Emax is the maximum relaxation observed.

Table 2: Beta-Adrenergic Agonist Activity of Bamethan Nicotinate
CompoundEC50 (nM) [95% CI] for cAMP Production
Bamethan Nicotinate[Insert Value]
Isoproterenol[Insert Value]
Alternative Beta-Agonist 1[Insert Value]
Alternative Beta-Agonist 2[Insert Value]

Mandatory Visualizations

Signaling Pathway of Bamethan Nicotinate

Bamethan_Nicotinate Bamethan Nicotinate Beta_Adrenergic_Receptor β-Adrenergic Receptor Bamethan_Nicotinate->Beta_Adrenergic_Receptor Bamethan component Nicotinate_Receptor Nicotinate Receptor (GPR109A) Bamethan_Nicotinate->Nicotinate_Receptor Nicotinate component G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCP->Myosin_LC_P dephosphorylates Myosin_LC Myosin Light Chain Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_LC->Smooth_Muscle_Relaxation Myosin_LC_P->Myosin_LC Vasodilation_PG Vasodilation Prostaglandin_Synthesis Prostaglandin Synthesis Nicotinate_Receptor->Prostaglandin_Synthesis stimulates Prostaglandin_Synthesis->Vasodilation_PG cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision Ring_Preparation Aortic Ring Preparation (3-4mm) Aorta_Excision->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Dose_Response Cumulative Dosing (Bamethan Nicotinate) Contraction->Dose_Response Recording Record Relaxation Dose_Response->Recording Curve_Generation Generate Dose- Response Curve Recording->Curve_Generation EC50_Calculation Calculate EC50 and Emax Curve_Generation->EC50_Calculation

References

Safety Operating Guide

Sichere Entsorgung von Einecs 251-319-9 (3,3',5,5'-Tetramethylbenzidin) in Laborumgebungen

Author: BenchChem Technical Support Team. Date: November 2025

Für Fachleute in Forschung, Wissenschaft und Medikamentenentwicklung ist die ordnungsgemäße Entsorgung chemischer Reagenzien von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Dieser Leitfaden beschreibt die wesentlichen Verfahren für die sichere Entsorgung von Einecs 251-319-9, chemisch bekannt als 3,3',5,5'-Tetramethylbenzidin (TMB), einem häufig verwendeten chromogenen Substrat in ELISA-Verfahren.

Wichtiger Hinweis: Bei der Identifizierung der Chemikalie ist ein Widerspruch aufgetreten. Die Einecs-Nummer 251-319-9 wird in Datenbanken 3,3',5,5'-Tetramethylbenzidin (TMB) mit der CAS-Nummer 54827-17-7 zugeordnet. Die anfangs ebenfalls gesuchte CAS-Nummer 32986-56-4 hingegen bezeichnet Tobramycin, ein Antibiotikum. Diese Anleitung bezieht sich ausschließlich auf 3,3',5,5'-Tetramethylbenzidin (TMB).

Zusammenfassung der Sicherheits- und Entsorgungsdaten

Die Handhabung und Entsorgung von TMB erfordert die Einhaltung spezifischer Sicherheitsprotokolle. Die folgende Tabelle fasst die wichtigsten Informationen aus den Sicherheitsdatenblättern (SDB) zusammen.

EigenschaftReines TMB (Pulver)TMB-Substratlösungen
GHS-Gefahrenpiktogramme GHS07 (Ausrufezeichen)Im Allgemeinen nicht als gefährlich eingestuft
Gefahrenhinweise H302 (Gesundheitsschädlich bei Verschlucken), H351 (Kann vermutlich Krebs erzeugen), H413 (Kann für Wasserorganismen schädlich sein, mit langfristiger Wirkung)[1]Keine
Sicherheitshinweise P202 (Vor Gebrauch alle Sicherheitshinweise lesen und verstehen), P264 (Nach Gebrauch gründlich waschen), P273 (Freisetzung in die Umwelt vermeiden), P280 (Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen), P301+P312 (BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen), P308+P313 (BEI Exposition oder falls betroffen: Ärztlichen Rat einholen/ärztliche Hilfe hinzuziehen)[1]Keine
Empfohlene Entsorgung Inhalt/Behälter einer zugelassenen Abfallentsorgungsanlage zuführen.[2]Entsorgung gemäß den örtlichen behördlichen Vorschriften.[3][4][5]

Schritt-für-Schritt-Anleitung zur Entsorgung

Die Entsorgung von TMB und seinen Lösungen sollte systematisch und unter Beachtung aller Sicherheitsvorkehrungen erfolgen.

1. Persönliche Schutzausrüstung (PSA) anlegen: Vor Beginn der Entsorgungsarbeiten ist das Anlegen der entsprechenden PSA unerlässlich. Dazu gehören:

  • Schutzhandschuhe

  • Schutzbrille mit Seitenschutz oder Gesichtsschutzschild

  • Laborkittel

2. Abfallkategorisierung:

  • Reines TMB (fest): Feste TMB-Abfälle sollten als gefährlicher chemischer Abfall behandelt werden.

  • TMB-Lösungen: Gebrauchte TMB-Substratlösungen aus Assays sind in der Regel in geringen Konzentrationen vorhanden. Obwohl sie oft nicht als gefährlich eingestuft werden, wird empfohlen, sie als chemischen Abfall zu behandeln, um eine Kontamination des Abwassers zu vermeiden.

  • Kontaminierte Materialien: Alle Materialien, die mit TMB in Kontakt gekommen sind (z. B. Pipettenspitzen, Röhrchen, Handschuhe), müssen ebenfalls als kontaminierter Abfall entsorgt werden.

3. Sammeln und Lagern von Abfällen:

  • Verwenden Sie für TMB-Abfälle und kontaminierte Materialien separate, ordnungsgemäß gekennzeichnete Abfallbehälter.

  • Die Behälter müssen aus einem chemisch beständigen Material bestehen und dicht verschließbar sein.

  • Lagern Sie die Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, getrennt von unverträglichen Stoffen.[2]

4. Entsorgungsverfahren:

  • Reines TMB und hochkonzentrierte Lösungen: Diese Abfälle müssen über ein lizenziertes Entsorgungsunternehmen entsorgt werden. Kontaktieren Sie den Sicherheitsbeauftragten Ihrer Einrichtung, um die Abholung und fachgerechte Entsorgung zu veranlassen.

  • Gebrauchte TMB-Substratlösungen: Sammeln Sie diese Lösungen in einem dafür vorgesehenen Behälter für flüssige chemische Abfälle. Entsorgen Sie diese ebenfalls über ein spezialisiertes Entsorgungsunternehmen.[3][6] Eine Verdünnung mit Wasser und anschließende Entsorgung über das Abwasser ist in der Regel nicht zulässig und sollte vermieden werden.[6]

  • Leere Behälter: Leere TMB-Behälter sollten nicht wiederverwendet werden und sind gemäß den Vorschriften für chemisch kontaminierte Verpackungen zu entsorgen.[5]

Logisches Diagramm für den Entsorgungsprozess

Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die ordnungsgemäße Entsorgung von TMB-Abfällen.

TMB_Disposal_Workflow start Beginn des Entsorgungsprozesses ppe Anlegen der persönlichen Schutzausrüstung (PSA) start->ppe identify_waste Identifizierung des Abfalltyps ppe->identify_waste solid_waste Fester TMB-Abfall (Pulver, kontaminierte Materialien) identify_waste->solid_waste Fest liquid_waste Flüssiger TMB-Abfall (gebrauchte Substratlösungen) identify_waste->liquid_waste Flüssig collect_solid Sammeln in gekennzeichnetem Behälter für feste Chemieabfälle solid_waste->collect_solid collect_liquid Sammeln in gekennzeichnetem Behälter für flüssige Chemieabfälle liquid_waste->collect_liquid storage Zwischenlagerung im Labor an sicherem Ort collect_solid->storage collect_liquid->storage disposal Übergabe an zugelassenes Entsorgungsunternehmen storage->disposal end Ende des Prozesses disposal->end

Abbildung 1: Logisches Flussdiagramm für die sichere Entsorgung von TMB-Abfällen.

Durch die Befolgung dieser Richtlinien können Forscher und Laborpersonal die mit 3,3',5,5'-Tetramethylbenzidin verbundenen Risiken minimieren und eine sichere und umweltverträgliche Entsorgung gewährleisten.

References

Essential Safety and Operational Guide for Handling 2-(2-Butoxyethoxy)ethyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: Einecs 251-319-9 corresponds to the chemical substance 2-(2-Butoxyethoxy)ethyl acetate.[1][2][3] This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling 2-(2-Butoxyethoxy)ethyl acetate.[1][3][4][5]

Protection TypeRequired EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]
Skin Protection Chemical protective gloves (e.g., PVC, Nitrile rubber), impervious clothing, overalls, and a PVC apron.EN 374 (EU) for gloves.[1][4]
Respiratory Protection General exhaust ventilation is typically sufficient. In cases of aerosol or mist formation, use a respirator with a Type A filter.Follow a respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][5]

Chemical Handling and Storage Protocols

Safe handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling Procedures:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors.[1]

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation may be necessary for specific operations.[1][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[4][6]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]

Storage Conditions:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and strong bases.[1][7]

  • This substance may form explosive peroxides. Note the date of receipt and the date of opening on the container. Unopened containers are generally safe for 18 months, while opened containers should not be stored for more than 12 months.[1]

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are crucial for laboratory and environmental safety.

Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Absorb the spill with inert material (e.g., sand, vermiculite).[5]

    • Place the absorbed material into a suitable, closed container for disposal.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders, providing the location and nature of the hazard.[1]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[1]

Waste Disposal:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations. Consult with a licensed waste management authority.[1][3]

  • Do not empty into drains or release into the environment.[3][6]

  • Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[6]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the standard workflow for safely handling 2-(2-Butoxyethoxy)ethyl acetate in a laboratory setting.

cluster_post_handling Post-Handling A Preparation: Don appropriate PPE B Handling: Work in a well-ventilated area A->B Ensure safety C Procedure: Dispense and use chemical B->C Proceed with caution D Post-Procedure: Securely seal container C->D After use G Waste Disposal: Dispose of waste in labeled containers C->G Generate waste F Storage: Return to designated storage D->F Proper storage E Decontamination: Clean work area and remove PPE H Final Step: Wash hands thoroughly E->H Personal hygiene

Caption: Workflow for handling 2-(2-Butoxyethoxy)ethyl acetate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.